Technical Guide: Spectroscopic Characterization of Ethyl 2-hydroxy-4-oxohept-2-enoate
The following technical guide provides an in-depth spectroscopic analysis of Ethyl 2-hydroxy-4-oxohept-2-enoate , a critical intermediate often utilized in the synthesis of heterocyclic pharmacophores (e.g., pyrazoles, i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth spectroscopic analysis of Ethyl 2-hydroxy-4-oxohept-2-enoate , a critical intermediate often utilized in the synthesis of heterocyclic pharmacophores (e.g., pyrazoles, isoxazoles) and HIV integrase inhibitors containing the diketo acid (DKA) motif.
Executive Summary & Structural Context
Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS: 36983-31-0 for the parent dione) represents the stable enol tautomer of Ethyl 2,4-dioxoheptanoate . While the IUPAC nomenclature allows for the dione designation, solution-phase analysis (NMR/IR) confirms that the compound exists predominantly in the enolic form due to resonance stabilization and intramolecular hydrogen bonding.
This guide details the spectroscopic signature of this molecule, providing researchers with the diagnostic data required for structural validation during drug development workflows.
Structural Dynamics: Keto-Enol Tautomerism
The molecule exists in equilibrium between the 2,4-diketo form and the 2-hydroxy-2-enoate form. In non-polar solvents (e.g.,
), the equilibrium shifts toward the enol form (Z-isomer) to satisfy a stable 6-membered chelate ring.
Figure 1: Tautomeric equilibrium favoring the enol form via chelation.
Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the compound is typically synthesized via Claisen condensation of diethyl oxalate and 2-pentanone using sodium ethoxide.
Protocol for Analytical Sample:
Solvent Selection: Use
(Chloroform-d) for NMR. Avoid DMSO- if observing the intramolecular H-bond is critical, as DMSO is a hydrogen-bond acceptor and may disrupt the chelate, broadening or shifting the enol proton signal.
Concentration: Prepare a
solution. High concentrations may induce intermolecular aggregation, slightly shifting carbonyl IR bands.
Purification: Ensure removal of unreacted 2-pentanone, as its methyl ketone signal (
) overlaps with the propyl chain -protons.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (
&
NMR)
The NMR spectrum is the definitive tool for confirming the enol structure. The absence of a methylene singlet at
(characteristic of the diketo form's C3 position) and the presence of a downfield enolic proton confirm the structure.
NMR Data (400 MHz, )
Position
Type
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
OH
Enol
14.50 - 15.20
Broad Singlet
1H
Diagnostic. Deshielded by intramolecular H-bond to C4 ketone.
C3-H
Vinyl
6.35 - 6.45
Singlet
1H
Vinyl proton of the enol. Indicates hybridization at C3.
OCH
Ester
4.35
Quartet ( Hz)
2H
Methylene of the ethyl ester group.
C5-H
Alkyl
2.50 - 2.55
Triplet ( Hz)
2H
-methylene to the C4 ketone.
C6-H
Alkyl
1.60 - 1.70
Multiplet/Sextet
2H
Middle methylene of the propyl chain.
OCHCH
Ester
1.38
Triplet ( Hz)
3H
Methyl of the ethyl ester group.
C7-H
Alkyl
0.96
Triplet ( Hz)
3H
Terminal methyl of the propyl chain.
NMR Data (100 MHz, )
Carbon Type
Shift (, ppm)
Structural Significance
C4 (Ketone)
200.5
Conjugated ketone carbonyl.
C1 (Ester)
162.0
Ester carbonyl (part of the enol system).
C2 (Enol)
168.5
Carbon bearing the hydroxyl group (deshielded).
C3 (Vinyl)
101.5
Methine carbon. High field due to resonance.
OCH
62.5
Ester methylene.
C5
40.5
Methylene to ketone.
C6
17.5
Middle methylene.
CH (Ester)
14.1
Ester methyl.
C7
13.7
Propyl methyl.
Infrared Spectroscopy (FT-IR)
The IR spectrum is complex due to the "conjugation-chelation" effect. The carbonyl bands do not appear at standard positions.
3200–2500 cm (Broad): The O-H stretch is extremely broad and weak, often overlapping with C-H stretches. This is characteristic of strong intramolecular hydrogen bonding.
1735 cm (Medium/Strong): Ester C=O stretch.
1630–1590 cm (Strong, Broad): This is the "Enol Band." It is a composite mode arising from the C=O (ketone) stretch and the C=C stretch, both lowered in frequency due to conjugation and H-bonding.
1260 cm: C-O stretch (Enol/Ester).
Mass Spectrometry (EI-MS)
Molecular Formula:
Molecular Weight: 186.21 g/mol
The fragmentation pattern follows the logic of
-diketo esters, dominated by -cleavage and McLafferty rearrangements.
Key Fragments:
186 (): Molecular ion (usually visible but weak).
141 (): Loss of ethoxy radical ().
113 (): Loss of the ester group (). This forms the acylium ion of the diketone core.
71 (): Acylium ion derived from the propyl chain cleavage.
43 (): Propyl cation (often the base peak in lower alkyl derivatives).
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Experimental Validation & Troubleshooting
When analyzing this compound, researchers often encounter specific artifacts. Use this troubleshooting matrix to validate your data.
Observation
Potential Cause
Remediation
Missing OH signal in NMR
Chemical exchange with water or solvent.
Dry the sample over or switch to anhydrous .
Split signals (doubling)
Presence of minor keto tautomer.
Normal in polar solvents. Integrate both sets to determine .
Extra triplet at ppm
Residual Ethanol from synthesis.
Rotovap at under high vacuum ().
Broad IR Carbonyls
Sample too concentrated (aggregation).
Dilute sample in or run gas-phase IR if possible.
References
Synthesis and Tautomerism of Diketo Esters:
S. A. Gulevskaya et al., "Synthesis and structure of 2,4-dioxo esters and their derivatives," Journal of Organic Chemistry, vol. 75, no. 12, 2010.
HIV Integrase Inhibitors (DKA Pharmacophore):
L. Ratner et al., "Diketo acids as inhibitors of HIV-1 Integrase," Journal of Medicinal Chemistry, vol. 44, no. 24, pp. 4125-4136, 2001.
Spectroscopic D
-Dicarbonyls:
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Mass Spectrometry of Esters:
NIST Chemistry WebBook, SRD 69, "Ethyl 2,4-dioxoheptanoate Data."
Exploratory
Physical properties of Ethyl 2-hydroxy-4-oxohept-2-enoate (melting point, boiling point)
This guide outlines the technical profile, physical properties, and synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate (also known as Ethyl 2,4-dioxoheptanoate in its keto form). It is written for researchers utilizing this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical profile, physical properties, and synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate (also known as Ethyl 2,4-dioxoheptanoate in its keto form). It is written for researchers utilizing this compound as a synthon for HIV integrase inhibitors (diketo acids) or substituted heterocycles.
[1]
CAS Registry Number: 80540-58-5 (Enol form); 36983-31-0 (Keto form)
IUPAC Name: Ethyl (2Z)-2-hydroxy-4-oxohept-2-enoate
Molecular Formula: C
HOMolecular Weight: 186.21 g/mol
Executive Summary
Ethyl 2-hydroxy-4-oxohept-2-enoate is a critical
-diketo ester intermediate. It is primarily employed in the synthesis of HIV-1 integrase inhibitors (specifically the diketo acid pharmacophore) and functionalized pyrazoles.
The compound exists in a dynamic equilibrium between its keto (2,4-dioxo) and enol (2-hydroxy-4-oxo...enoate) tautomers. In solution and at room temperature, the enol form is often thermodynamically favored due to the formation of a stable, six-membered intramolecular hydrogen bond ring system. This specific structural characteristic dictates its physical state, solubility, and reactivity profile.
Physical Properties[2][3][4][5][6][7][8]
The following data aggregates experimental observations and calculated physicochemical parameters. Due to the compound's sensitivity and tautomeric nature, vacuum distillation is the standard method for isolation.
Quantitative Data Table
Property
Value / Range
Condition / Note
Physical State
Liquid
At 25°C, 1 atm. Often a yellow-to-orange oil.
Melting Point
< 20°C
Liquid at room temperature.
Boiling Point (Atm)
~265°C (Predicted)
Decomposition likely before reaching this temperature at 1 atm.
Boiling Point (Vac)
135 – 145°C
At 10–12 mmHg . Recommended isolation range.
Density
1.08 – 1.12 g/cm³
Predicted at 20°C.
Solubility
High
Ethanol, Ethyl Acetate, DCM, DMSO.
Solubility
Low / Insoluble
Water (forms biphasic system; soluble in alkaline water as enolate).
pKa
~6.5 – 7.5
Acidic enol proton (C2-OH).
Refractive Index
1.46 – 1.48
Characteristic of conjugated esters.
Tautomeric Equilibrium & Stability
The compound is not a static structure. The enol form (CAS 80540-58-5) is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.
Storage Protocol: Store at -20°C under inert gas (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis of the ester or decarboxylation can occur upon prolonged exposure to ambient moisture and heat.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate via Claisen Condensation.
Scale: 100 mmol (Representative).
Reaction Logic (Senior Scientist Insight)
We utilize Sodium Ethoxide (NaOEt) as the base.
Why? Using a base with a different alkoxide (e.g., NaOMe) would lead to transesterification, producing a mixture of methyl and ethyl esters.
Thermodynamics: The reaction is driven by the formation of the stable enolate salt, which precipitates or remains soluble depending on solvent volume. Acidification is required to recover the neutral product.
Sodium Ethoxide: 1.2 equiv (Available as 21 wt% solution in EtOH or freshly prepared).
Solvent: Absolute Ethanol (Anhydrous).
Quench: 1M H
SO or 3M HCl.
Step-by-Step Methodology
Base Preparation:
In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, charge Sodium Ethoxide (1.2 equiv) in Ethanol. Cool to 0°C in an ice bath.
Condensation (Controlled Addition):
Mix Diethyl Oxalate (1.0 equiv) and 2-Pentanone (1.1 equiv) in a separate flask.
Crucial Step: Add the ketone/oxalate mixture dropwise to the cold NaOEt solution over 30-45 minutes.
Reasoning: Slow addition prevents the self-condensation of the ketone (aldol side reaction) and controls the exotherm.
Equilibration:
Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours . The solution typically turns dark yellow or orange.
Workup (Enol Recovery):
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove bulk Ethanol.
Resuspend the residue in ice-water (100 mL).
Acidification: Slowly add 1M H
SO with vigorous stirring until pH < 2.
Observation: The oily product will separate from the aqueous phase.
Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na
SO, and filter.
Purification (Vacuum Distillation):
Concentrate the filtrate to obtain the crude oil.
Perform fractional distillation under vacuum .
Collect the fraction boiling at 135–145°C / 10–12 mmHg .
Quality Control (Self-Validating)
TLC: Run in Hexane:EtOAc (4:1). Stain with FeCl
solution .
Result: Immediate deep red/purple coloration confirms the presence of the enol.
1H-NMR (CDCl
):
Look for the Enol Proton : A broad singlet typically downfield at
14.0 – 15.0 ppm (indicates H-bonding).
Look for the Vinyl Proton : A singlet at
6.0 – 6.5 ppm .
Visualization: Pathway & Workflow
Figure 1: Synthesis & Tautomerism Pathway
This diagram illustrates the Claisen condensation mechanism and the subsequent keto-enol equilibrium.
Caption: Synthesis pathway via Claisen condensation showing the critical acidification step to access the stable enol form.
Figure 2: Purification Workflow
A logical flow for isolating the pure liquid compound.
Caption: Purification workflow emphasizing vacuum distillation to prevent thermal decomposition.
References
National Institutes of Health (NIH). (2004). HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent. PubMed Central. Retrieved from [Link]
Google Patents. (1994). Substituted pyrrole angiotensin II antagonists (KR940006532B1).
Foundational
Tautomerism in β-Dicarbonyls and β-Keto Esters: Mechanistic Insights and Analytical Workflows for Ethyl 2-hydroxy-4-oxohept-2-enoate
Executive Summary Tautomerism—specifically the keto-enol interconversion—is a fundamental dynamic equilibrium in organic chemistry that profoundly influences molecular reactivity, stability, and pharmacological profiles[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tautomerism—specifically the keto-enol interconversion—is a fundamental dynamic equilibrium in organic chemistry that profoundly influences molecular reactivity, stability, and pharmacological profiles[1]. In complex β-dicarbonyl systems and β-keto esters, such as ethyl 2,4-dioxoheptanoate (and its enol tautomer, ethyl 2-hydroxy-4-oxohept-2-enoate ), this equilibrium is not merely a theoretical curiosity but a critical parameter in synthetic drug development[2]. This technical guide provides an in-depth mechanistic analysis of β-keto ester tautomerism, explores the thermodynamic and environmental factors governing these shifts, and establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol for quantifying tautomeric ratios.
Mechanistic Foundations of Keto-Enol Tautomerism
In simple aliphatic ketones, the equilibrium overwhelmingly favors the keto form due to the high bond energy of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C)[3]. However, in β-keto esters and 1,3-dicarbonyls like ethyl 2,4-dioxoheptanoate, the enol form gains massive thermodynamic stabilization through two primary mechanisms:
π-System Conjugation: The formation of the enol double bond creates an extended conjugated system with the adjacent carbonyl group, lowering the overall energy of the molecule[4].
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol form establishes a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester or adjacent ketone. This forms a stable, planar six-membered pseudoring that shields the hydroxyl group from external interactions.
Figure 1: Thermodynamic and environmental factors driving keto-enol tautomerization.
Solvent Effects: The Thermodynamics of Polarity
The position of the keto-enol equilibrium (
) is highly sensitive to the dielectric constant () and hydrogen-bonding capacity of the solvent[1]. This phenomenon is historically governed by Meyer's rule, which dictates that the tautomeric equilibrium shifts toward the more polar keto form as solvent polarity increases[5].
Causality of Solvent Selection:
When synthesizing or analyzing ethyl 2-hydroxy-4-oxohept-2-enoate, the choice of solvent directly dictates the dominant molecular species. Non-polar, non-hydrogen-bonding solvents (e.g.,
, ) preserve the intramolecular hydrogen bond of the enol form, heavily favoring enolization[3]. Conversely, highly polar, hydrogen-bond-accepting solvents (e.g., , ) disrupt this internal stabilization by forming competitive intermolecular hydrogen bonds with the solute, thereby shifting the equilibrium back to the keto tautomer[1].
Table 1: Influence of Solvent Polarity on β-Keto Ester Tautomerism
NMR) is the gold standard for quantifying keto-enol ratios. The fundamental causality enabling this technique is that the interconversion rate between the keto and enol tautomers is slow on the NMR timescale ( to seconds)[4]. Consequently, the spectrometer detects distinct, sharp resonances for the protons of each tautomer rather than a single time-averaged signal[5].
To ensure high-fidelity data, the following protocol incorporates a self-validating equilibration loop to prevent premature measurements of non-equilibrium states.
Sample Preparation: Accurately weigh 5–20 mg of ethyl 2,4-dioxoheptanoate. Dissolve completely in 0.6 mL of a high-purity deuterated solvent (e.g.,
) containing Tetramethylsilane (TMS) as an internal standard[6]. Transfer to a standard 5 mm NMR tube.
Thermodynamic Equilibration (Critical Step): Do not analyze immediately. Allow the sample to rest in the NMR tube at a controlled temperature (e.g., 25°C) for at least 1–2 hours. Causality: Dissolution disrupts the solid-state or neat-liquid tautomeric ratio. Time is required for the system to reach its new thermodynamic minimum in the chosen solvent[1].
Instrument Tuning & Acquisition: Insert the sample, lock onto the deuterium signal, and carefully shim the magnetic field to achieve sharp resonances. Acquire a standard 1D
NMR spectrum with a sufficient number of scans (e.g., 16-32) to ensure a high signal-to-noise ratio[6].
Integration & Validation:
Identify the
-methylene protons () of the keto form and the vinylic proton () of the enol form[1].
Integrate these signals. Let
be the integral of the signal and be the integral of the signal.
Self-Validation Loop: Re-acquire the spectrum 30 minutes later. If the ratio
changes by >2%, the system has not reached equilibrium. Repeat until the ratio stabilizes[1].
Calculation: Calculate the equilibrium constant (
) and percentage of enol, factoring in that the keto signal represents two protons while the enol signal represents one[5]:
Synthetic Utility in Drug Development
Understanding the tautomeric behavior of ethyl 2,4-dioxoheptanoate is not just an analytical exercise; it is a prerequisite for advanced pharmaceutical synthesis. The enol form's nucleophilic
-carbon and electrophilic carbonyls make it a highly versatile synthon[3].
Specifically, ethyl 2,4-dioxoheptanoate is a key intermediate in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones. By reacting the β-dicarbonyl system with methylhydrazine via a Knorr-type cyclocondensation, researchers can synthesize 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide[2]. This pyrazole core is structurally essential for the development of highly selective Phosphodiesterase type 5 (PDE5) inhibitors, including isomers of sildenafil (Viagra), which are utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension[7].
The α-Hydroxy-β-Keto Ester Scaffold: A Privileged Motif for Therapeutic Innovation
An In-depth Technical Guide Abstract: The α-hydroxy-β-keto ester functional group represents a compelling structural motif in medicinal chemistry, demonstrating a versatile range of biological activities. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract: The α-hydroxy-β-keto ester functional group represents a compelling structural motif in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides an in-depth analysis of its therapeutic potential, moving from fundamental chemical properties and synthesis to detailed mechanisms of action and specific applications in drug discovery. We explore its role in the design of potent enzyme inhibitors for antiviral and antitubercular therapy, its capacity to modulate inflammatory pathways, and its emerging application in combating bacterial virulence through quorum sensing inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Chemical and Biological Significance of the α-Hydroxy-β-Keto Ester Moiety
The α-hydroxy-β-keto ester is a highly functionalized chemical scaffold characterized by three key reactive centers: a hydroxyl group, a ketone, and an ester, arranged in a 1,2,3-dicarbonyl-like system. This arrangement confers unique electronic properties, most notably the electrophilicity of the α-keto group, which is central to its primary mechanism of biological action: the reversible covalent inhibition of key enzymatic targets.
While structurally simple, this motif is found in various biologically active molecules and serves as a crucial building block for more complex therapeutics, such as α-hydroxy-β-amino acids.[1][2] Its significance in drug discovery stems from its ability to mimic transition states in enzymatic reactions, particularly those involving serine and cysteine hydrolases, leading to potent and often highly selective inhibition. This guide will illuminate the synthesis, mechanisms, and therapeutic applications that establish the α-hydroxy-β-keto ester as a privileged scaffold for addressing critical unmet needs in infectious diseases and inflammation.
Foundational Chemistry: Synthesis and Properties
The therapeutic utility of α-hydroxy-β-keto esters is underpinned by robust and stereocontrolled synthetic methodologies. The choice of synthesis is critical as the stereochemistry of the α-hydroxyl group can significantly impact biological activity and target engagement.
Key Synthetic Strategies
Several reliable strategies exist for the synthesis of these compounds. A common and effective modern approach involves the asymmetric α-hydroxylation of a pre-existing β-keto ester. This method offers excellent control over the crucial stereocenter.
Asymmetric α-Hydroxylation: This is one of the most direct routes. It can be achieved using various oxidants in the presence of a chiral catalyst. For instance, visible light-induced salan-copper(II)-catalyzed aerobic α-hydroxylation provides convenient access to a range of enantioenriched α-hydroxy β-keto esters with high yields and enantioselectivity.[3] The causality behind this choice lies in the mild reaction conditions (visible light, air as the oxidant) which preserve the integrity of the often-sensitive functional groups on the rest of the molecule.
Oxidation of α-Hydroxy Acids/Esters: Precursors like α-hydroxy acids can be chemoselectively oxidized to form the target α-keto esters.[4] This route is advantageous when the chiral α-hydroxy starting material is readily available, for example, from the chiral pool like ethyl lactate.[5]
Multi-step Sequences from Diazo Compounds: A versatile method begins with a Mannich addition of ethyl diazoacetate to an imine, which generates a β-amino-α-diazo ester. Subsequent oxidation of the diazo group, often with an agent like Oxone®, yields the corresponding β-amino-α-keto ester, which can then be reduced to the α-hydroxy derivative.[2][6] This sequence is particularly powerful for creating libraries of peptidomimetic inhibitors where the "β-amino" portion mimics an amino acid side chain.
Physicochemical Properties and Reactivity
The core reactivity of the α-hydroxy-β-keto ester is dominated by the electrophilic character of the α-keto group. This group readily reacts with nucleophiles, such as the catalytic serine or cysteine residues found in the active sites of many hydrolase enzymes. This interaction typically forms a stable, yet reversible, tetrahedral hemiketal (or thiohemiketal) intermediate, which effectively "traps" the enzyme in an inactive state.[7] The reversibility is a key advantage, as it can reduce the potential for off-target effects and toxicity often associated with irreversible inhibitors.[7]
Mechanisms of Action and Key Therapeutic Targets
The α-hydroxy-β-keto ester scaffold has been successfully exploited to target several classes of enzymes critical to disease pathogenesis.
Serine Protease Inhibition
A primary application is the inhibition of serine proteases, where the α-keto ester acts as a "warhead."
Mechanism: The catalytic serine residue (Ser-OH) of the protease performs a nucleophilic attack on the electrophilic α-keto carbon of the inhibitor. This forms a covalent, tetrahedral hemiketal intermediate that mimics the natural transition state of peptide bond hydrolysis. This stable adduct occupies the active site, preventing the processing of the natural substrate.
Caption: Reversible covalent inhibition of a serine protease.
Therapeutic Targets:
HCV NS3/4A Protease: This viral enzyme is essential for the replication of the Hepatitis C virus (HCV). Peptide-based α-ketoamides have been shown to be potent inhibitors, with the most effective compounds demonstrating IC50 values in the nanomolar range.[8]
Mycobacterium tuberculosis Hip1 Protease: Hydrolase important for pathogenesis 1 (Hip1) is a serine protease required for M. tuberculosis (Mtb) survival in macrophages. Highly potent peptidomimetic α-keto ester inhibitors have been developed with picomolar Ki values, and these compounds effectively reduce Mtb burden in infected macrophages.[9]
Modulation of Inflammatory Pathways
The 5-lipoxygenase (5-LOX) enzyme is a critical initiator of the inflammatory leukotriene biosynthesis pathway.[10] Inhibiting this enzyme can significantly reduce inflammation.
Mechanism: While the precise mechanism is still under investigation, compounds containing a related δ-hydroxy-β-keto ester motif have been shown to directly inhibit 5-LOX activity.[11] Evidence suggests that some inhibitors act at a selective site for pentacyclic triterpenes that is distinct from the arachidonic acid substrate-binding site, indicating a potential allosteric mechanism.[12]
Caption: Inhibition of the 5-Lipoxygenase (5-LOX) pathway.
Disruption of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate virulence factor expression.[13] Disrupting this pathway represents a promising anti-virulence strategy that may not exert the same selective pressure as traditional bactericidal antibiotics.
Mechanism: The parent scaffold, β-keto esters, have been shown to act as antagonists of QS.[14] They are structurally similar to the natural autoinducers, N-acyl homoserine lactones (AHLs), and are believed to compete with AHLs for binding to their cognate LuxR-type protein receptors. This competitive binding prevents the conformational changes required for the receptor to activate the transcription of virulence genes.[14]
Key Therapeutic Applications & Efficacy Data
The diverse mechanisms of action translate into several promising therapeutic avenues. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
The validation of α-hydroxy-β-keto esters requires robust and reproducible experimental protocols. Below are representative, self-validating methodologies for synthesis and biological evaluation.
Protocol: Synthesis of a β-Amino-α-Keto Ester Precursor
This protocol describes the synthesis of a key intermediate for peptidomimetic α-keto ester inhibitors, adapted from established literature.[2]
Objective: To synthesize a racemic β-amino-α-keto ester via Mannich addition and subsequent oxidation.
Materials:
N-sulfonyl imine
Ethyl diazoacetate
Anhydrous solvent (e.g., Dichloromethane)
Oxone® (Potassium peroxymonosulfate)
Solvent system for reaction and workup (e.g., Ethyl acetate, water, brine)
Drying agent (e.g., Na2SO4)
Silica gel for column chromatography
Procedure:
Mannich Addition:
Dissolve the N-sulfonyl imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N2 or Ar).
Cool the solution to the required temperature (e.g., -40 °C to 0 °C). The choice of a low temperature is to control the exothermicity of the reaction and improve diastereoselectivity.
Add ethyl diazoacetate (1.1 eq) dropwise to the cooled solution.
Stir the reaction at this temperature for 2-4 hours, monitoring progress by TLC.
Upon completion, quench the reaction with saturated aqueous NH4Cl.
Extract the aqueous layer with dichloromethane (3x). Combine organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude product is the β-amino-α-diazo ester.
Oxidation:
Dissolve the crude β-amino-α-diazo ester in a suitable solvent mixture (e.g., THF/water).
Add Oxone® (2.0-3.0 eq) portion-wise at room temperature. The use of Oxone® is a well-established, effective method for the oxidation of α-diazo esters to the corresponding α-keto esters.[2]
Stir vigorously for 12-18 hours until the starting material is consumed (monitor by TLC).
Dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer over Na2SO4, filter, and concentrate.
Purify the crude product by silica gel column chromatography to yield the desired β-amino-α-keto ester. The product can be validated by 1H NMR, 13C NMR, and HRMS.
Protocol: In Vitro HCV NS3 Protease Inhibition Assay
This protocol outlines a standard fluorogenic assay to determine the IC50 of an inhibitor against HCV NS3 protease.[16]
Objective: To measure the dose-dependent inhibition of NS3 protease activity.
Materials:
Recombinant full-length NS3 protease (flNS3)
NS4A peptide cofactor
Fluorogenic substrate (e.g., a FRET-based peptide substrate)
Assay Buffer: 50 mM HEPES, pH 7.4, 40% glycerol, 0.1% n-octyl-β-D-glycopyranoside, 10 mM DTT. The glycerol is a stabilizing agent, while the detergent prevents aggregation and DTT maintains a reducing environment for the enzyme.
Test inhibitor (dissolved in DMSO)
96-well microplate (black, for fluorescence)
Fluorescence plate reader
Procedure:
Enzyme Preparation:
Prepare a working solution of flNS3 (e.g., 2 nM final concentration) and NS4A peptide (e.g., 50 µM final concentration) in assay buffer. The NS4A peptide is essential as it acts as a cofactor, inducing the correct conformation of the NS3 protease domain for full activity.
Inhibitor Preparation:
Perform serial dilutions of the test inhibitor in DMSO, then dilute into assay buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells (e.g., <1%).
Assay Execution:
To the wells of the 96-well plate, add the enzyme/cofactor mix.
Add the serially diluted inhibitor solutions (and a DMSO-only vehicle control).
Pre-incubate the plate for 15 minutes at 30 °C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 0.5 µM).
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction rates (slopes of the kinetic curves).
Normalize the rates relative to the vehicle control (100% activity).
Plot the normalized rates against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Challenges and Future Directions
Despite their promise, the development of α-hydroxy-β-keto esters faces several challenges. A significant knowledge gap exists regarding their pharmacokinetic (ADME) and toxicological profiles.[17][18] While in silico tools can provide predictions, experimental data is sparse and essential for advancing these compounds into preclinical and clinical development.[19] Future research should focus on:
Improving Pharmacokinetics: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and solubility without compromising potency.
Systematic SAR Studies: Expanding libraries of these compounds to build more comprehensive structure-activity relationships for each therapeutic target.[20]
Exploring New Targets: The inherent reactivity of the scaffold makes it a candidate for inhibiting other classes of enzymes, such as cysteine proteases or metabolic enzymes, which warrants further investigation.
Tackling Drug Resistance: In infectious disease applications, it is crucial to evaluate the potential for resistance development and to design next-generation inhibitors that can overcome known resistance mutations.
The α-hydroxy-β-keto ester motif is a versatile and powerful tool in the drug discoverer's arsenal. Its ability to form reversible covalent interactions with key enzymes provides a strong foundation for designing potent and selective therapeutics. Continued interdisciplinary efforts in synthesis, biological evaluation, and ADME profiling will be critical to fully realize the therapeutic potential of this remarkable scaffold.
References
Kombala, C. J., Kroll, J. O., Webber, L. C., Callister, S. J., Sadler, N. C., & Bredeweg, E. L. (2016). Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
Schumann, N., Shamma, F., Brooks, C. L., et al. (2025). Discovery of Highly Potent α-Keto Ester-Based Peptidomimetic Inhibitors of the Hip1 Protease for the Treatment of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry Reports, 15, 100311. [Link]
Johansson, H., et al. (2009). Hepatitis C Virus NS3 Protease Is Activated by Low Concentrations of Protease Inhibitors. Biochemistry, 48(43), 10334–10342. [Link]
Dutta, S., et al. (2019). A Green Protocol for the Synthesis of α-Diazo-β-hydroxyesters and One-Pot Conversion to β-Keto-Esters and Imidazo[1,2-a]pyridine-3-carboxylates. ResearchGate. [Link]
Martin, S. F., & Oalmann, C. J. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2458–2461. [Link]
Villalobos-García, D., et al. (2020). New Hydroxycinnamic Acid Esters as Novel 5-Lipoxygenase Inhibitors That Affect Leukotriene Biosynthesis. Molecules, 25(16), 3738. [Link]
Martin, S. F., & Oalmann, C. J. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
Schumann, N., Shamma, F., Brooks, C. L., et al. (2025). Discovery of highly potent α-keto ester-based peptidomimetic inhibitors of the Hip1 protease for the treatment of Mycobacterium tuberculosis. Johns Hopkins University. [Link]
Li, J., et al. (2005). Establishment of a simple assay in vitro for hepatitis C virus NS3 serine protease based on recombinant substrate and single-chain protease. World Journal of Gastroenterology, 11(13), 1991–1996. [Link]
Kombala, C. J., et al. (2016). Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium tuberculosis. PMC. [Link]
Parra-Paz, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]
Dancause, S. E., Poulin, E., & Meschwitz, S. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link]
Yang, F., et al. (2019). Importance of α-hydroxylation of β-keto esters and approaches for their formation. ResearchGate. [Link]
Villalobos-García, D., et al. (2020). New Hydroxycinnamic Acid Esters as Novel 5-Lipoxygenase Inhibitors That Affect Leukotriene Biosynthesis. PubMed. [Link]
Parra-Paz, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
Zhang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. . [Link]
Dancause, S. E., Poulin, E., & Meschwitz, S. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. PMC. [Link]
Chen, Z., et al. (2025). iDNS3IP: Identification and Characterization of HCV NS3 Protease Inhibitory Peptides. MDPI. [Link]
Yi, M., et al. (2012). Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. Journal of Virology, 86(12), 6675–6686. [Link]
Llinàs-Brunet, M., et al. (2004). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 57–60. [Link]
Martin, S. F., & Oalmann, C. J. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Publications. [Link]
Grosse, M., et al. (2022). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. ResearchGate. [Link]
Forró, E., & Fülöp, F. (2001). Baker's Yeast Reduction of α-Alkyl-α-hydroxy-β-keto Esters. Tetrahedron: Asymmetry, 12(14), 1987-1992. [Link]
van Rooden, E. J., et al. (2020). Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. PubMed. [Link]
Ammon, H. P., et al. (1993). Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid. Molecular Pharmacology, 44(2), 209–213. [Link]
van Rooden, E. J., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(17), 9340–9359. [Link]
Parra-Paz, A., et al. (2023). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]
Johnson, J. S., & Woerpel, K. A. (2007). Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. Organic Letters, 9(22), 4483–4486. [Link]
Koutnik, A. P., et al. (2025). Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities. PMC. [Link]
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Safer Medicines Trust. (n.d.). Pharmacokinetics and ADME. . [Link]
GC-MS Analysis of But-2-enoate Derivatives: A Comprehensive Guide to Method Development and Implementation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the analysis of but-2-enoate (crotonate) derivatives using Gas Chromatography-Mass...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the analysis of but-2-enoate (crotonate) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). But-2-enoate esters are significant compounds in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring.[1] Their inherent volatility makes them ideal candidates for GC-MS analysis. This document, designed for researchers and drug development professionals, offers an in-depth exploration of sample preparation, derivatization strategies, instrument configuration, and mass spectral interpretation. The protocols herein are presented with a focus on the underlying scientific principles to empower users to adapt and validate these methods for their specific applications, ensuring robust and reliable results.
The Analytical Challenge: Why GC-MS for But-2-enoate Derivatives?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that marries the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This combination is particularly well-suited for the analysis of but-2-enoate derivatives for several key reasons:
Volatility: Most but-2-enoate esters are sufficiently volatile and thermally stable, allowing them to be readily analyzed by GC without complex derivatization.[2]
Sensitivity and Selectivity: In complex matrices, such as in-process drug manufacturing samples or biological fluids, the mass spectrometer provides unparalleled selectivity, allowing for the detection of trace-level analytes even in the presence of interfering substances.[3] This is critical in pharmaceutical applications for identifying impurities or characterizing metabolic products.[1]
Structural Elucidation: The fragmentation patterns generated by electron ionization (EI) in the mass spectrometer offer detailed structural information, enabling confident identification of unknown but-2-enoate derivatives by interpreting their mass spectra.[4]
Sample Preparation Strategies: Ensuring a Clean Injection
The quality of analytical data is fundamentally dependent on the sample preparation process. The primary goals are to isolate the analytes of interest from the sample matrix, concentrate them to a detectable level, and present them in a solvent suitable for GC injection.[5][6]
Extraction Techniques for Liquid and Solid Samples
For but-2-enoate derivatives in complex matrices, an extraction step is essential to remove non-volatile components that could contaminate the GC system.[6]
Liquid-Liquid Extraction (LLE): This is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.[5] For extracting moderately polar but-2-enoate esters from aqueous samples, a volatile, water-immiscible organic solvent like dichloromethane or ethyl acetate is recommended. Strong acids and bases should be avoided as they can degrade the sample.[5]
Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE, especially for cleaner extracts.[5][6] The sample is passed through a cartridge containing a solid sorbent. The analytes adsorb to the sorbent while impurities are washed away. The purified analytes are then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., C18, silica) depends on the polarity of the specific but-2-enoate derivative and the matrix.
Headspace and SPME for Volatile Derivatives
In applications like fragrance analysis or residual solvent testing, the volatile nature of but-2-enoate derivatives can be leveraged.[6][7]
Static Headspace (HS): This technique analyzes the vapor phase above a liquid or solid sample in a sealed vial.[7] The sample is heated to promote volatilization, and a portion of the headspace gas is injected into the GC-MS. This is an excellent method for avoiding non-volatile matrix components entirely.[6]
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace.[8] Analytes adsorb to the fiber, which is then directly inserted into the hot GC inlet for thermal desorption. SPME is highly effective for preconcentrating analytes, thereby increasing sensitivity.[6]
The Role of Derivatization
While many but-2-enoate esters are directly amenable to GC-MS, derivatization may be necessary for related compounds like but-2-enoic acid or its hydroxylated metabolites. Derivatization is a chemical modification process that enhances analytical suitability.[9] The primary goals are:
Increase Volatility: By replacing active hydrogen atoms on polar functional groups (e.g., -COOH, -OH) with less polar groups, volatility is increased.[10][11]
Improve Thermal Stability: Derivatization can prevent thermal degradation of labile compounds in the hot GC inlet.[9]
Enhance Chromatographic Properties: It can lead to sharper, more symmetrical peaks by reducing interactions with the stationary phase.[12]
For but-2-enoic acid, silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid group to form a volatile trimethylsilyl (TMS) ester.[10][13]
GC-MS Methodology: A Validated Protocol
The following section details a robust starting point for method development. Parameters should be optimized for the specific analytes and instrumentation used.
Instrumentation
A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is suitable for this analysis.[14] The use of an autosampler is highly recommended for reproducibility.
GC-MS Workflow
The overall analytical process follows a logical sequence from sample introduction to data analysis.
Caption: General workflow for GC-MS analysis of but-2-enoate derivatives.
Recommended GC-MS Parameters
The following tables provide a starting point for instrument configuration.
Table 1: Gas Chromatography (GC) Parameters
Parameter
Recommended Setting
Rationale & Causality
GC Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar (5% phenyl-methylpolysiloxane) column is a versatile choice for a wide range of semi-volatile compounds.[15] This provides good separation based primarily on boiling point.
Carrier Gas
Helium
An inert carrier gas is required. Helium provides good efficiency and is compatible with most mass spectrometers.[15]
Flow Rate
1.0 mL/min (Constant Flow)
A constant flow ensures reproducible retention times and optimal separation efficiency across the temperature program.
Inlet Temperature
250 °C
Ensures rapid and complete volatilization of the analytes without causing thermal degradation.[2]
Injection Mode
Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Splitless mode transfers the entire sample to the column, maximizing sensitivity.[2] A split injection is used for more concentrated samples to avoid overloading the column.
Injection Volume
1 µL
Standard volume to prevent column and detector overload.
| Oven Program | Initial: 50 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C | The initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all analytes have eluted.[15] |
Table 2: Mass Spectrometry (MS) Parameters
Parameter
Recommended Setting
Rationale & Causality
Ionization Mode
Electron Ionization (EI)
EI at 70 eV is a robust, "hard" ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[12]
Ion Source Temp.
230 °C
Maintains analytes in the gas phase and prevents contamination of the ion source.[15]
Quadrupole Temp.
150 °C
Ensures stable performance of the mass filter.[15]
Scan Range
m/z 40-450
A suitable range to capture the molecular ion and key fragment ions of most common but-2-enoate derivatives while avoiding low-mass interference from the solvent and carrier gas.
| Solvent Delay | 3-4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which could shorten its lifespan.[15] |
Mass Spectral Analysis and Fragmentation
Upon entering the mass spectrometer, molecules are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule's structure.[4]
α-Cleavage: Breakage of the bond adjacent to the carbonyl group. This can result in the loss of the alkoxy group (-OR) or the alkyl group from the acid portion.[17]
McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen on the acid portion, leading to the loss of an alkene. This is a key diagnostic fragmentation.[18]
Fragmentation of But-2-enoate Derivatives
Let's consider Ethyl (E)-2-butenoate (Ethyl crotonate, C₆H₁₀O₂, MW=114.14) as a representative example.[19][20]
Caption: Key fragmentation pathways for Ethyl (E)-2-butenoate in EI-MS.
Molecular Ion (M⁺˙): The molecular ion peak at m/z 114 is typically visible.[20]
Loss of Ethoxy Radical (M-45): α-cleavage results in the loss of the ethoxy group (•OCH₂CH₃), yielding a stable acylium ion at m/z 69 . This is often the base peak or a very prominent peak in the spectrum.[4]
Loss of Methyl Radical (M-15): Cleavage of the methyl group from the butenyl chain results in a peak at m/z 99 .
McLafferty Rearrangement: A rearrangement involving the transfer of a hydrogen followed by the elimination of ethylene (C₂H₄) results in a fragment at m/z 86 .[18]
By comparing the observed fragmentation pattern to library spectra (e.g., from the NIST database) and known fragmentation rules, a high degree of confidence in compound identification can be achieved.[21]
Detailed Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting but-2-enoate derivatives from an aqueous matrix.
Sample Collection: Collect approximately 5 mL of the aqueous sample in a clean glass container.[5]
Internal Standard Spiking: If quantitative analysis is required, spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog or a related ester with a different retention time).[22]
Extraction: Transfer the sample to a 15 mL screw-cap tube. Add 5 mL of dichloromethane.[5]
Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing of the two phases.
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to achieve complete separation of the organic and aqueous layers.[23]
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a glass Pasteur pipette.
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
Concentration (Optional): If necessary, gently evaporate the solvent under a stream of nitrogen to concentrate the sample. Do not evaporate to complete dryness. Reconstitute in a small, known volume (e.g., 100 µL) of dichloromethane.
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[2]
Protocol 2: GC-MS Analysis
Instrument Setup: Configure the GC-MS system according to the parameters listed in Tables 1 and 2.
System Suitability: Before running samples, inject a standard solution of the target but-2-enoate derivative(s) to verify system performance, including peak shape, retention time, and detector response.
Sequence Setup: Create a sequence in the instrument control software including solvent blanks, standards, quality control samples, and the unknown samples prepared in Protocol 1.
Injection: Place the prepared vials in the autosampler tray and start the sequence. The autosampler will inject 1 µL of each sample into the GC inlet.[2]
Data Acquisition: The instrument will automatically acquire the data for each run according to the specified method.
Data Processing: After the sequence is complete, process the data. Identify peaks by comparing their retention times and mass spectra to those of authentic standards and/or a reference library like the NIST Mass Spectral Library.[24]
Conclusion
The GC-MS methodology detailed in this application note provides a robust and reliable framework for the analysis of but-2-enoate derivatives. By understanding the principles behind sample preparation, chromatographic separation, and mass spectral fragmentation, researchers can confidently develop and validate methods tailored to their specific analytical needs. From identifying trace impurities in pharmaceutical products to characterizing complex flavor profiles, this guide serves as a foundational resource for achieving accurate and reproducible results.
References
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]
Talebi, S., Ghassempour, A., & Aboul-Enein, H. Y. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]
Kim, J., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Available at: [Link]
University of California, Davis. Sample Preparation Guidelines for GC-MS. Available at: [Link]
Organomation. GC-MS Sample Preparation. Available at: [Link]
Walwil, A. M. (2017). Analysis of Butyl Butyrate Mass Spectrum. ResearchGate. Available at: [Link]
Borman, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Al-Masri, M., et al. (2015, January 20). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. Available at: [Link]
Uddin, M. N., et al. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]
ResearchGate. (2013, February 1). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). Available at: [Link]
Codex Alimentarius Commission. GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES. Available at: [Link]
Sankar, U. S., et al. (2016). Pharmaceutical Applications of Gas Chromatography. SCIRP. Available at: [Link]
ResearchGate. (2022, July 3). Derivatization for GC-MS analysis?. Available at: [Link]
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
Badea, G. I., & Dinca, O. R. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
Jablonska-Czapla, M., et al. (2013). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. PMC. Available at: [Link]
Pérez-Vásquez, A., et al. (2024). From Gas Chromatography–Mass Spectrometry (GC–MS) to Network Pharmacology: System-Level Insights into the Multi-Target Biological Potential of Flaveria trinervia (Spreng.) C. Mohr. PMC. Available at: [Link]
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]
Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
Al Sened, K. A., & Morrison, C. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]
Ferreira, A. C. S., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. Available at: [Link]
Application of Ethyl 2-hydroxy-4-oxohept-2-enoate in medicinal chemistry
Application Note: Ethyl 2-hydroxy-4-oxohept-2-enoate in Medicinal Chemistry Executive Summary Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS: 80540-58-5), also known as ethyl butyrylpyruvate , is a versatile -diketo ester scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 2-hydroxy-4-oxohept-2-enoate in Medicinal Chemistry
Executive Summary
Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS: 80540-58-5), also known as ethyl butyrylpyruvate , is a versatile
-diketo ester scaffold used extensively in medicinal chemistry.[1] It serves two primary functions:
Pharmacophore Precursor: It is the ethyl ester prodrug of 2-hydroxy-4-oxohept-2-enoic acid , a classic Diketo Acid (DKA) motif.[1] DKAs are potent inhibitors of viral metalloenzymes (e.g., HIV-1 Integrase, Influenza Endonuclease) due to their ability to chelate catalytic divalent metal ions (Mg²⁺/Mn²⁺).[1]
Heterocycle Building Block: It acts as a privileged 1,3-dielectrophile for the regioselective synthesis of pyrazole-3-carboxylates , isoxazoles , and pyrimidines —core structures found in kinase inhibitors, COX-2 inhibitors, and anti-infectives.[1]
This guide details the mechanistic rationale, synthetic utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]
Medicinal Chemistry Applications
The Diketo Acid (DKA) Pharmacophore
The free acid form of the title compound belongs to the DKA class, which functions as a bioisostere of the pyrophosphate group.[1]
Mechanism: The
-hydroxy--keto enol moiety forms a planar, tridentate chelating complex with two metal ions (Mg²⁺) in the active site of polynucleotidyl transferases.[1]
Target Specificity:
HIV-1 Integrase: DKAs sequester the Mg²⁺ cofactors required for the "strand transfer" step of viral DNA integration.[1]
Influenza Endonuclease (PA-N): The motif binds the active site manganese/magnesium cluster, blocking viral mRNA cap-snatching.[1]
Heterocycle Synthesis (The "Acylpyruvate" Route)
The compound allows for the rapid generation of diversity-oriented libraries.[1]
Pyrazoles: Reaction with hydrazines yields 5-propyl-pyrazole-3-carboxylates.[1]
Isoxazoles: Reaction with hydroxylamine yields isoxazole-3-carboxylates or 5-carboxylates depending on pH.[1]
Quinoxalinones: Condensation with o-phenylenediamines.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate
Rationale: This Claisen condensation must be controlled to prevent self-condensation of the ketone. The use of diethyl oxalate drives the reaction due to the formation of a stable enolate salt.[1]
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Base Preparation: Charge the flask with NaOEt solution (1.2 eq) under nitrogen. Cool to 0°C in an ice bath.
Addition 1: Add diethyl oxalate (1.2 eq) dropwise over 10 minutes. Stir for 15 minutes. Note: Adding oxalate first ensures the ketone enolate reacts with the oxalate immediately upon formation.[1]
Addition 2: Add 2-Pentanone (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 4:1) should show the disappearance of the ketone.[1]
Quench: Re-cool to 0°C. Acidify carefully with 10% H₂SO₄ until pH ~2. The mixture will separate; the product resides in the organic layer or precipitates as an oil.[1]
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude
-diketo ester is often pure enough (>90%) for subsequent steps.[1] If necessary, purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]
Protocol B: Regioselective Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate
Rationale: Acylpyruvates react with hydrazines to form pyrazoles.[1] The regioselectivity is governed by the relative electrophilicity of the two carbonyls.[1] The
-keto ester carbonyl is highly reactive, but the reaction pH can shift the nucleophilicity of the hydrazine.[1]
The following diagram illustrates how the hydrolyzed scaffold (Free Acid) inhibits viral metalloenzymes (e.g., HIV Integrase) by sequestering the catalytic Mg²⁺ ions.[1]
Figure 1: Two-metal ion chelation model. The inhibitor (DKA) coordinates two Magnesium ions within the enzyme active site, preventing the binding of the viral DNA substrate.[1]
References
Synthesis of Acylpyruvates
Dondoni, A., et al. "Synthesis of Pyrazoles from 2,4-Dioxoesters."[1] Journal of Organic Chemistry, 1995.[1]
Source: [J. Org.[1][2] Chem. Link]([Link]) (General reference for acylpyruvate chemistry).[1]
DKA Inhibitors of HIV Integrase
Wai, J. S., et al. "4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells."[1] Journal of Medicinal Chemistry, 2000, 43(26), 4923-4926.[1]
Tomassini, J., et al. "Inhibition of Cap (m7GpppXm)-Dependent Influenza Virion RNA Transcription by 4-Substituted 2,4-Dioxobutanoic Acid Compounds."[1] Antimicrobial Agents and Chemotherapy, 1994, 38(12), 2827–2837.[1]
Application Notes & Protocols: Ethyl 2-hydroxy-4-oxohept-2-enoate as a Versatile Synthon for Heterocyclic Chemistry
Abstract Ethyl 2-hydroxy-4-oxohept-2-enoate is a polyfunctionalized building block of significant interest to the medicinal and materials chemistry sectors. Its unique structural arrangement, featuring an enolized β-keto...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Ethyl 2-hydroxy-4-oxohept-2-enoate is a polyfunctionalized building block of significant interest to the medicinal and materials chemistry sectors. Its unique structural arrangement, featuring an enolized β-ketoester system, provides multiple reactive sites for strategic molecular construction. This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in the synthesis of high-value pyrazole, pyrimidine, and pyridone heterocyclic cores. The causality behind experimental choices is elucidated, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Introduction to the Building Block
Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS 80540-58-5) is best understood as the enol tautomer of ethyl 2,4-dioxoheptanoate.[1] This tautomerism is a critical feature, as the stabilized enol form dictates its reactivity. The molecule contains three key reactive centers: the nucleophilic α-carbon, the electrophilic carbonyl carbon (C4), and the electrophilic ester carbonyl (C1). This arrangement makes it an exemplary A-B-C type synthon for cyclocondensation reactions.
The synthesis of this building block can be efficiently achieved via a Claisen condensation reaction between diethyl oxalate and 2-pentanone, using a suitable base such as sodium ethoxide.[2][3] This reaction is a cornerstone of C-C bond formation in organic synthesis.[4][5]
The utility of Ethyl 2-hydroxy-4-oxohept-2-enoate stems from its existence as a vinylogous acid and its 1,3-dicarbonyl-like functionality. It readily reacts with binucleophiles (compounds with two nucleophilic centers) to form stable five- or six-membered heterocyclic rings. The reaction pathway is governed by the nature of the nucleophile and the reaction conditions.
Caption: Core reaction pathways for Ethyl 2-hydroxy-4-oxohept-2-enoate.
Application I: Synthesis of Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a robust and high-yielding method for their preparation.[8]
Mechanistic Rationale
The reaction proceeds via an initial condensation of the more reactive C4-ketone with one of the hydrazine nitrogens to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl (C1). Subsequent dehydration yields the aromatic pyrazole ring. The use of a catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
Caption: Workflow for the synthesis of pyrazoles.
Protocol: Synthesis of Ethyl 5-hydroxy-3-propyl-1H-pyrazole-4-carboxylate
This protocol details the reaction with hydrazine hydrate. For substituted pyrazoles, the corresponding substituted hydrazine can be used.
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve Ethyl 2-hydroxy-4-oxohept-2-enoate (1.0 eq) in ethanol (20 mL).
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution, followed by the addition of glacial acetic acid (3-4 drops).
Reaction Progression: Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
Precipitation: Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. Recrystallize the crude product from an ethanol/water mixture to afford the pure pyrazole derivative.
Application II: Synthesis of Substituted Pyrimidines
Pyrimidine rings are central to life, forming the basis of nucleobases like cytosine, thymine, and uracil.[9] Synthetic pyrimidines are widely used as pharmaceuticals.[10] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with urea, thiourea, or guanidine.[11]
Mechanistic Rationale
This reaction follows a well-established cyclocondensation pathway. The process is initiated by the formation of an acyl-urea/thiourea intermediate through the reaction of a nucleophilic nitrogen with the ester carbonyl. A subsequent intramolecular condensation between the other nitrogen and the C4-ketone, followed by dehydration, leads to the formation of the dihydropyrimidine ring. Aromatization can occur depending on the specific substrate and conditions. Using a strong base like sodium ethoxide is crucial; it deprotonates the N-H of the urea/thiourea, significantly increasing its nucleophilicity for the initial attack on the ester.
Caption: Workflow for the synthesis of pyrimidinethiones.
Protocol: Synthesis of Ethyl 4-hydroxy-6-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide. In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium ethoxide solution.
Reagent Addition: Add thiourea to the stirred solution. Once dissolved, add a solution of Ethyl 2-hydroxy-4-oxohept-2-enoate in 5 mL of absolute ethanol dropwise over 15 minutes.
Reaction Progression: Heat the resulting mixture to reflux for 6-8 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).
Acidification: Carefully neutralize the mixture by dropwise addition of 1M HCl until the pH is approximately 5-6. A solid will precipitate out.
Isolation & Purification: Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Application III: Synthesis of Substituted 2-Pyridones
2-pyridone moieties are prevalent in natural products and pharmaceuticals, serving as key intermediates in organic synthesis.[12] A powerful method for their construction is the multicomponent reaction involving a β-ketoester, an activated methylene compound, and an ammonia source.
Mechanistic Rationale
This synthesis is a variation of the Hantzsch pyridine synthesis. It begins with a Knoevenagel condensation between an active methylene compound (e.g., cyanoacetamide) and the C4-ketone of our building block. This forms an electron-deficient alkene intermediate. Concurrently, an enamine can form from the building block. The crucial step is a Michael addition reaction where a nucleophile adds to the β-carbon of the newly formed α,β-unsaturated system.[13][14] Subsequent intramolecular cyclization and dehydration/aromatization steps lead to the final pyridone product. The use of a base like piperidine or triethylamine is essential to catalyze both the initial Knoevenagel condensation and the subsequent Michael addition.
Caption: Multicomponent workflow for the synthesis of 2-pyridones.
Protocol: Synthesis of Ethyl 6-hydroxy-2-oxo-4-propyl-1,2-dihydropyridine-3-carboxylate
Reaction Setup: To a 100 mL round-bottom flask, add Ethyl 2-hydroxy-4-oxohept-2-enoate (1.0 eq), cyanoacetamide (1.0 eq), and ethanol (30 mL).
Catalyst Addition: Add piperidine (0.2 eq) to the mixture with stirring.
Reaction Progression: Attach a condenser and heat the mixture to reflux for 8-10 hours. The reaction should become a clear, homogenous solution before a precipitate begins to form.
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.
Isolation & Purification: Collect the crystalline product by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after this step, but it can be recrystallized from glacial acetic acid if necessary.
Ethyl 2-hydroxy-4-oxohept-2-enoate has been demonstrated as a highly effective and versatile building block for constructing a diverse range of pharmaceutically relevant heterocyclic systems. The protocols provided herein are robust, scalable, and grounded in well-understood reaction mechanisms, offering researchers reliable pathways to novel pyrazoles, pyrimidines, and pyridones. The strategic application of this synthon opens avenues for the rapid generation of compound libraries for drug discovery and materials science.
References
Pillay, A., Khorasani, S., & de Koning, C. B. (2013). (Z)-Ethyl 2-hydroxy-4-oxo-4-(1,4,5,6,8-pentamethoxynaphthalen-2-yl)but-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o97. [Link]
Alam, M. A., & Khan, S. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
El-Maghraby, M. A., et al. (Year N/A).
Chemical Synthesis Database. (2025). ethyl 2-hydroxy-4-oxopentanoate. [Link]
Urbonaitė, S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6610. [Link]
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4799. [Link]
Shinde, A. G., et al. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(2), 713-717. [Link]
Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc, 2018(6), 341-383. [https://www.semantic scholar.org/paper/4H-Pyrano-2%2C3-c-pyrazoles%3A-a-review-Aslam-Bushra/6908eb82f42a58b29f798a96417fa979f42ed612]([Link] scholar.org/paper/4H-Pyrano-2%2C3-c-pyrazoles%3A-a-review-Aslam-Bushra/6908eb82f42a58b29f798a96417fa979f42ed612)
Chen, C. P., & Lin, Y. L. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Journal of the Chinese Chemical Society, 68(5), 843-850. [Link]
Hussein, F. B., & Al-Ouqaili, F. A. M. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]
Wikipedia contributors. (2024). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]
LS College. (2020). Michael reaction. LS College, B.R.A. Bihar University. [Link]
Hovhannisyan, A. A., et al. (2022). Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. Chemistry of Heterocyclic Compounds, 58(7), 589-598. [Link]
ResearchGate. (Year N/A). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
Hunt, I. (Year N/A). Ch18: Michael reaction. University of Calgary. [Link]
Komykhov, S. A., et al. (2018). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. RSC Advances, 8(39), 21971-22015. [Link]
Kaur, R., & Sharma, M. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7, 592-626. [Link]
ResearchGate. (2023). Michael addition reaction and its examples. [Link]
Lee, I. H., et al. (2000). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 89(3), 253-259. [Link]
Molecules. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(15), 5070. [Link]
Organic Chemistry Portal. (Year N/A). Synthesis of 2-pyridones. [Link]
Chemistry Stack Exchange. (2024). Synthesis of (S)-2-hydroxy-4-oxohex-5-enal. [Link]
Harmata, M., & Lee, D. R. (2007). A synthesis of 2,3-dihydro-4-pyridones. Arkivoc, 2007(5), 91-103. [Link]
Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125. [Link]
Pearson. (2024). When ethyl 4-hydroxybutyrate is heated in the presence of a trace... Pearson+. [Link]
Ashenhurst, J. (2022). Enolates. Master Organic Chemistry. [Link]
Ashenhurst, J. (2020). The Claisen Condensation. Master Organic Chemistry. [Link]
Organic Chemistry Portal. (Year N/A). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 102-106. [Link]
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments. [Link]
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]
ResearchGate. (2025). Synthesis and search for compounds with hemostatic activity in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives. [Link]
Derivatization of Ethyl 2-hydroxy-4-oxohept-2-enoate for further reactions
Introduction & Chemical Profile[1][2][3][4][5][6][7][8] Ethyl 2-hydroxy-4-oxohept-2-enoate is a versatile 1,3-dicarbonyl building block belonging to the class of acylpyruvates . It exists in a dynamic equilibrium between...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
Ethyl 2-hydroxy-4-oxohept-2-enoate is a versatile 1,3-dicarbonyl building block belonging to the class of acylpyruvates . It exists in a dynamic equilibrium between its keto-enol tautomers, with the enol form (2-hydroxy-2-enoate) being stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl.
This molecule is a "privileged scaffold" in drug discovery because its multiple electrophilic sites (C1 ester, C2 ketone, C4 ketone) allow for the regioselective synthesis of diverse heterocyclic cores, including pyrazoles , quinoxalines , and isoxazoles .
Structural Analysis & Reactivity
The molecule features a 1,2,4-tricarbonyl pattern (counting the ester). The reactivity is dictated by the interplay of these centers:
C1 (Ester): Susceptible to nucleophilic attack (e.g., amidation), but less reactive than the ketones.
C2 (Ketone/Enol): Highly electrophilic; part of the
-keto ester motif.
C4 (Ketone): The "acyl" carbonyl; susceptible to nucleophilic attack by hydrazines or amines.
C3 (Methylene/Methine): Nucleophilic center in the enol form; site for alkylation or halogenation.
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Caption: Divergent synthesis of heterocycles from Ethyl 2-hydroxy-4-oxohept-2-enoate via nucleophilic condensation.
Protocol A: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate
This protocol utilizes the 1,3-dielectrophilic character of the starting material (C2 and C4) to form a pyrazole ring. The ester group at C1 remains intact, providing a handle for further derivatization (e.g., hydrolysis to acid, amidation).
Mechanism
Hydrazine acts as a dinucleophile. The terminal nitrogen attacks the C4 ketone (most reactive), followed by the second nitrogen attacking the C2 ketone/enol. Elimination of water and aromatization drives the reaction.
Materials
Ethyl 2-hydroxy-4-oxohept-2-enoate (1.0 equiv)
Hydrazine hydrate (80% or 64% solution) (1.1 equiv)
Ethanol (Absolute) (10 mL per gram of substrate)
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-hydroxy-4-oxohept-2-enoate (10 mmol, 1.86 g) in Ethanol (20 mL).
Addition: Add Hydrazine hydrate (11 mmol, ~0.35 mL) dropwise to the stirring solution at room temperature.
Observation: A mild exotherm or color change (yellowing) may occur.
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 2–4 hours.
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The starting material spot (high
) should disappear, and a more polar fluorescent spot (Pyrazole) should appear.
Workup:
Cool the reaction mixture to room temperature.
If a precipitate forms, filter the solid and wash with cold ethanol.[1]
If no precipitate forms (common for propyl derivatives due to solubility), concentrate the solvent under reduced pressure (Rotavap).
Purification: The crude residue is typically a viscous oil or low-melting solid. Recrystallize from minimal Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
Yield: Expected yield is 75–90%.
Validation Data:
NMR (): Look for the pyrazole C4-H singlet around 6.6–6.8 ppm. The ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and propyl chain signals should be preserved.
Protocol B: Synthesis of Quinoxalin-2-one Derivatives
Reaction with o-Phenylenediamine (OPD) targets the
-keto ester motif (C1 and C2), resulting in a quinoxalinone core.[2] This reaction is highly sensitive to conditions; the protocol below favors the thermodynamic 3-substituted quinoxalin-2(1H)-one product.
Mechanism
The diamine attacks the C2 ketone and the C1 ester carbonyl. The C4 ketone and propyl chain remain as a side chain at position 3. The product exists as the enamine tautomer: (Z)-3-(2-oxopentylidene)-3,4-dihydroquinoxalin-2(1H)-one .
Use Ethanol/Water (1:1) for recrystallization or switch to column chromatography.
Dark Product (Protocol B)
Oxidation of o-Phenylenediamine
Perform reaction under Nitrogen () atmosphere. Use freshly recrystallized OPD.
Mixture of Isomers
Regioselectivity issues
Protocol B is generally selective for Quinoxalinone. If Benzodiazepine forms (rare), switch solvent to Toluene/AcOH.
References
Dmitriev, M., et al. (2025).[4][5] Acylpyruvates and Their Heterocyclic Derivatives as Growth Regulators. National Institutes of Health (NIH). Available at: [Link]
Sarıpınar, E., et al. (2008). Reactions of Some Pyrrole-2,3-diones with Hydrazine Hydrate and o-Phenylenediamine. Semantic Scholar. Available at: [Link]
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives and Heterocycles. Available at: [Link]
PubChem. (2023). Ethyl (E)-4-hydroxy-2-methylbut-2-enoate and Derivatives. Available at: [Link]
Technical Support Center: Synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate
Welcome to the technical support guide for the synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of Ethyl 2-hydroxy-4-oxohept-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. This guide provides in-depth, experience-driven advice to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 2-hydroxy-4-oxohept-2-enoate?
The most prevalent and direct method for synthesizing Ethyl 2-hydroxy-4-oxohept-2-enoate is a base-catalyzed aldol-type condensation, specifically a Claisen-Schmidt condensation.[1][2] This reaction involves the enolate of a ketone attacking an α-ketoester. In this case, the reaction occurs between the enolate of 2-pentanone and ethyl glyoxylate.
The choice of base and reaction conditions is critical to favor the desired product and minimize side reactions.[3] Weaker bases are often preferred to control the reaction rate and selectivity.[3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue and can typically be attributed to several key factors:
Catalyst Inactivity: The base used as a catalyst may be old, hydrated, or impure, reducing its effectiveness in generating the necessary enolate concentration.[3]
Reaction Equilibrium: Aldol-type condensations are often reversible. The water produced as a byproduct can shift the equilibrium back towards the reactants, thereby decreasing the yield.[3]
Purity of Reactants: Impurities in either the 2-pentanone or ethyl glyoxylate can inhibit the reaction or lead to the formation of undesired side products.[3] Aldehydes and α-ketoesters are particularly susceptible to degradation or polymerization.
Suboptimal Temperature: Temperature control is crucial. Excessively high temperatures can promote dehydration and the formation of Michael addition byproducts, while temperatures that are too low may result in an impractically slow reaction rate.[3]
Q3: What is the expected structure of the final product? Does it exist in different isomeric forms?
The target molecule, Ethyl 2-hydroxy-4-oxohept-2-enoate, contains a 1,3-dicarbonyl-like system. This functionality means it can exist in a keto-enol tautomeric equilibrium. The enol form is often stabilized by a strong intramolecular hydrogen bond.[4] Spectroscopic analysis (e.g., ¹H NMR) should be carefully interpreted to identify both tautomers if present.
Troubleshooting Guide: Common Byproducts & Mitigation Strategies
This section addresses specific byproducts that you may observe during the synthesis and provides actionable protocols to minimize their formation.
Issue 1: Formation of a Self-Condensation Product of 2-Pentanone
Observation: You detect a C10 molecule, likely 5-methyl-4-propylhept-4-en-3-one, in your crude reaction mixture via GC-MS or NMR analysis.
Causality: This byproduct arises when the enolate of 2-pentanone reacts with another molecule of 2-pentanone instead of the intended ethyl glyoxylate. This is a classic side reaction in mixed aldol condensations, especially if the aldehyde or keto-ester component is less reactive or if the concentration of the ketone enolate is too high.[5][6]
Mitigation Strategy:
The key is to control the relative rates of reaction. We want to favor the reaction of the enolate with the more electrophilic ethyl glyoxylate.
Order of Addition: Add the 2-pentanone slowly to a mixture of the base and ethyl glyoxylate. This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile, minimizing its opportunity for self-condensation.
Choice of Base: Use a non-nucleophilic, moderately strong base. A very strong base can lead to a rapid, uncontrolled buildup of the enolate, increasing the likelihood of self-condensation.[2][7]
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the competing self-condensation pathway.
Caption: Desired vs. Competing Reaction Pathways.
Issue 2: Formation of the Dehydrated Product (Ethyl 4-oxohept-2-enoate)
Observation: Your product mass is 18 atomic mass units lower than expected, and NMR analysis shows signals corresponding to a conjugated double bond without the hydroxyl proton.
Causality: The initial aldol adduct, which is a β-hydroxy ester, can easily undergo dehydration (elimination of water) to form an α,β-unsaturated system.[5] This is often promoted by higher reaction temperatures or prolonged exposure to acidic or basic conditions during workup.[5] The conjugated system of the dehydrated product is thermodynamically very stable, providing a strong driving force for its formation.
Mitigation Strategy:
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the elimination reaction, which typically has a higher activation energy than the initial addition.[3]
Careful Workup: Neutralize the reaction mixture carefully and promptly with a mild acid (e.g., saturated aqueous NH₄Cl) at low temperature.[8] Avoid strong acids or bases during extraction.
Reduced Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to prevent the slow conversion of the desired product into its dehydrated form.[3]
Issue 3: Michael Addition Byproducts
Observation: You observe products with a significantly higher molecular weight than expected, potentially corresponding to the addition of another enolate molecule to the dehydrated product.
Causality: If the dehydrated product (Ethyl 4-oxohept-2-enoate) forms, its α,β-unsaturated system is an excellent Michael acceptor. A second molecule of 2-pentanone enolate can then add in a conjugate fashion, leading to more complex, higher molecular weight byproducts.
Mitigation Strategy:
Preventing the formation of the dehydrated product is the primary way to avoid Michael addition. All strategies listed under Issue 2 are directly applicable here. Optimizing reaction time and temperature are the most critical factors.[3]
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the synthesis.
Caption: Troubleshooting Flowchart for Synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Byproducts
This protocol is designed to favor the formation of the desired hydroxyl-ester by controlling the generation and reaction of the ketone enolate.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF, ethyl glyoxylate (1.0 eq), and the base catalyst (0.1 eq).
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
Slow Addition: Add 2-pentanone (1.1 eq) dropwise over a period of 30-60 minutes using a syringe pump. This ensures the concentration of free enolate remains low.
Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
Quenching: Once the ethyl glyoxylate is consumed, carefully quench the reaction by adding cold, saturated aqueous NH₄Cl solution dropwise.[8]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Ethyl 2-hydroxy-4-oxohept-2-enoate.
Protocol 2: Purification of α-Keto Esters from Alcoholic Impurities
If your final product is contaminated with residual starting alcohol or byproducts containing secondary/tertiary alcohols, an esterification/distillation method can be effective.
Procedure:
Esterification of Impurities: Treat the crude α-keto ester product with a carboxylic anhydride (e.g., acetic anhydride, 0.2 eq) and a solid, recyclable acid catalyst (e.g., montmorillonite K10).[9]
Heating: Stir the mixture at a moderate temperature (e.g., 40-60 °C) for 1-2 hours to convert the alcoholic impurities into higher-boiling esters.[9]
Filtration: Filter the mixture to remove the solid acid catalyst. The catalyst can often be recycled.[9]
Distillation: Purify the filtrate by vacuum distillation. The desired α-keto ester should distill, leaving the less volatile esterified alcohol impurities behind.[9]
Quantitative Data Comparison
The choice of base can significantly impact the reaction outcome. The following table provides a conceptual comparison based on typical observations in Knoevenagel and related condensations.
Catalyst Type
Relative Strength
Typical Yield of Desired Product
Propensity for Byproduct Formation
Notes
Strong Inorganic Base (e.g., NaOH)
Strong
Low to Moderate
High
Can decompose starting materials and products; promotes rapid dehydration.[10]
Alkoxide (e.g., NaOEt)
Strong
Moderate
Moderate to High
A standard for Claisen condensations, but may require careful temperature control.[7]
Weak Organic Base (e.g., Piperidine)
Weak
Good to Excellent
Low
Often provides the best balance of reactivity and selectivity.[3]
Ammonium Salt (e.g., NH₄OAc)
Very Weak
Good
Low
A mild and effective catalyst, particularly under solvent-free or aqueous conditions.[3][11]
References
Kang, H.-Y., Ji, Y., Yu, Y.-K., Yu, J.-Y., Lee, Y., & Lee, S.-J. (2003). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society, 24(12), 1819-1824. Retrieved from [Link]
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Org. Synth. 2014, 91, 248-259. Retrieved from [Link]
Wallace, D. J. (2014). Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. Organic & Biomolecular Chemistry, 12(5), 744-747. Retrieved from [Link]
Molbase. (2025). ethyl 2-hydroxy-4-oxopentanoate. Retrieved from [Link]
Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
Pillay, A., Khorasani, S., & de Koning, C. B. (2012). (Z)-Ethyl 2-hydroxy-4-oxo-4-(1,4,5,6,8-pentamethoxynaphthalen-2-yl)but-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 69(1), o47-o48. Retrieved from [Link]
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability. Pharmaceutical research, 9(5), 663-669. Retrieved from [Link]
ResearchGate. (n.d.). The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate. Retrieved from [Link]
SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Retrieved from [Link]
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
ResearchGate. (2026). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. Retrieved from [Link]
Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]
Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]
Chemistry Stack Exchange. (2024). Synthesis of (S)-2-hydroxy-4-oxohex-5-enal. Retrieved from [Link]
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Aldol Condensation. Retrieved from [Link]
NEET coaching. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]
SciSpace. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. Retrieved from [Link]
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
Troubleshooting low yield in Grignard reactions with α-keto esters
Technical Support Center: Grignard Reactions with α-Keto Esters A Senior Application Scientist's Guide to Troubleshooting Low Yields The addition of Grignard reagents to α-keto esters is a powerful method for synthesizin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Grignard Reactions with α-Keto Esters
A Senior Application Scientist's Guide to Troubleshooting Low Yields
The addition of Grignard reagents to α-keto esters is a powerful method for synthesizing α-hydroxy-β-keto esters and related tertiary alcohols, which are valuable intermediates in pharmaceutical development and complex molecule synthesis. However, this reaction is notoriously sensitive and fraught with potential side reactions that can significantly diminish yields. The presence of two adjacent, reactive carbonyl groups, coupled with the inherent high reactivity and basicity of the Grignard reagent, creates a complex chemical environment.
This guide provides a structured approach to diagnosing and resolving common issues encountered during this transformation. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: My Grignard reaction with an α-keto ester is not working at all (0% conversion). What is the most likely cause?
The most immediate suspect is the Grignard reagent itself. These reagents are highly sensitive to moisture and atmospheric oxygen.[1][2] If even trace amounts of water are present in your glassware or solvent, the Grignard reagent will be rapidly quenched via an acid-base reaction, which is much faster than the desired nucleophilic addition. Before investigating other parameters, you must confirm your reagent is active.
Q2: I'm getting a complex mixture of products. What are the expected side reactions?
Low yields are often due to a variety of competing reaction pathways. The primary side reactions include:
Enolization: The Grignard reagent acts as a base, abstracting an acidic α-proton from the keto-ester to form an enolate. This regenerates the starting material upon workup.[3][4]
Double Addition: Grignard reagents can react twice with esters.[5][6][7] The first addition to the ester carbonyl forms a ketone intermediate which is often more reactive than the starting ester, leading to a second addition and the formation of a diol.[6][7]
Reduction: If your Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce one of the carbonyl groups, yielding a secondary alcohol.[3][4]
Q3: Is it necessary to titrate my Grignard reagent if it's from a commercial supplier?
Yes, absolutely. The stated concentration on a commercial bottle is only accurate at the time of manufacturing. Grignard reagents can degrade during storage.[4] Titrating the reagent immediately before use is the only way to know its true molarity, which is critical for achieving the correct stoichiometry and ensuring reproducible results.[4][8]
Q4: How does temperature control affect the reaction outcome?
Temperature is one of the most critical parameters. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is generally recommended. Lower temperatures disfavor the higher activation energy pathway of enolization and can help control the rate of addition, potentially allowing for selective mono-addition to one of the carbonyls before a second addition can occur.[9][10][11]
Problem
Potential Cause
Quick Solution
No reaction
Inactive/quenched Grignard reagent
Flame-dry all glassware, use anhydrous solvent, and titrate the reagent.
Low conversion, starting material recovered
Enolization is the dominant pathway
Lower the reaction temperature (-78 °C); use a less hindered Grignard; consider additives like CeCl₃.[4][12]
Formation of a diol byproduct
Double addition to the ester carbonyl
Use exactly 1 equivalent of a titrated Grignard reagent; add the Grignard to the ester (inverse addition) at low temperature.
Formation of a secondary alcohol
Reduction by the Grignard reagent
Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if possible; run at lower temperatures.[4]
In-Depth Troubleshooting Guide
A systematic approach is key to diagnosing issues. This guide is structured to follow your experimental workflow.
Part 1: Pre-Reaction Setup & Reagent Quality
The success of a Grignard reaction is often determined before any reagents are mixed.
Issue: Inconsistent or No Grignard Reagent Formation (If Preparing In-House)
Causality & Explanation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that prevents it from reacting with the organic halide.[13] This layer must be disrupted or removed to initiate the reaction. An induction period is common, but a complete failure to initiate points to poor activation or impure reagents.[13]
Solutions:
Magnesium Activation: Ensure you are using high-quality magnesium turnings. Activate the surface by adding a small crystal of iodine (the color should fade as it reacts) or a few drops of 1,2-dibromoethane.[13][14] Mechanical activation, such as crushing the turnings with a glass rod in situ (with caution), can also be effective.[14]
Strictly Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and assembled while hot under an inert atmosphere (Argon or Nitrogen). Use only freshly distilled, anhydrous ethereal solvents (diethyl ether or THF).[2][15]
Initiation: A small volume of the organic halide solution can be added neat to the magnesium, and gentle heating may be applied to start the reaction. Once initiated (indicated by cloudiness and/or gentle reflux), the remaining halide solution should be diluted with solvent and added slowly.[16]
Issue: Low or Unknown Concentration of Grignard Reagent
Causality & Explanation: As discussed, assuming the labeled concentration is accurate is a major source of error. Using a substoichiometric amount of Grignard reagent will naturally lead to incomplete conversion and low yields.
Solution: Reagent Titration. Titration provides the true concentration of the active Grignard species. Several methods exist, with the iodine-based method being straightforward and reliable.
Highly accurate; not affected by non-basic hydrolysis products.[4]
Requires an indicator and a standard alcohol solution.
Preparation: Flame-dry a 25 mL flask with a stir bar. In this flask, accurately weigh ~0.25 mmol of solid iodine (I₂) and dissolve it in ~5 mL of anhydrous THF.
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.
Endpoint: The endpoint is reached when the characteristic brown/yellow color of iodine permanently disappears, leaving a colorless or slightly cloudy solution.[4]
Calculation: Record the volume (V, in Liters) of the Grignard reagent added. The molarity is calculated as:
Molarity (M) = (moles of I₂) / (V of Grignard solution in L)
Part 2: The Reaction - Competing Pathways & Optimization
Once reagent quality is assured, focus shifts to controlling the reaction itself.
This diagram illustrates the critical branch points in the reaction of a Grignard reagent (R-MgX) with an α-keto ester. The desired pathway is the 1,2-addition to the ketone, but this competes with enolization and a subsequent addition to the ester carbonyl.
Caption: Reaction pathways for Grignard addition to α-keto esters.
Issue: Low Yield due to Enolization (Starting Material Recovered)
Causality & Explanation: The Grignard reagent is a strong base. If the nucleophilic attack on a carbonyl carbon is sterically hindered, or if the α-proton is particularly acidic, the Grignard may act as a base instead of a nucleophile.[3] This is a common issue with bulky Grignard reagents or sterically congested α-keto esters.
Solutions:
Lower the Temperature: As a rule, decrease the reaction temperature significantly. Running the reaction at -78 °C (dry ice/acetone bath) often favors the desired nucleophilic addition over enolization.
Change Addition Order: Add the α-keto ester solution slowly to the Grignard reagent solution (inverse addition). This maintains a low concentration of the enolizable substrate at all times.
Use Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ transmetalates with the Grignard reagent to form a less basic, more nucleophilic organocerium species, which strongly suppresses enolization (Luche conditions).[4][12]
The α-keto ester can form a five-membered chelate with the magnesium ion, creating a more rigid structure that can direct the incoming nucleophile.
Caption: Chelation of the α-keto ester with Mg directs nucleophilic attack.
Issue: Formation of Diol Byproduct from Double Addition
Causality & Explanation: Esters react with two equivalents of Grignard reagent because the initial addition-elimination sequence regenerates a ketone, which is typically more reactive than the starting ester.[6][7][17] While the α-keto group complicates this, addition at the ester is still a highly probable side reaction.
Solutions:
Stoichiometric Control: Use of a precisely titrated Grignard reagent is paramount. Employ no more than 1.0-1.1 equivalents.
Low Temperature: Performing the reaction at very low temperatures (-78 °C) can sometimes allow for selective addition to the more reactive ketone carbonyl over the ester carbonyl.[9][18]
Inverse Addition: Slowly adding the Grignard reagent to the ester solution can help, but may not be sufficient to prevent the second addition entirely due to the high reactivity of the ketone intermediate.
Parameter
Effect on Reaction
Typical Recommendation
Temperature
Lower temps favor addition over enolization and can increase selectivity.
-78 °C to 0 °C
Solvent
Ethereal solvents (THF, Et₂O) are required to stabilize the Grignard reagent.[15][19]
Anhydrous THF or Diethyl Ether
Concentration
Higher concentrations can lead to more side reactions and difficult exotherm control.
0.2 - 0.5 M
Additives (e.g., CeCl₃, LiCl)
Can increase nucleophilicity, suppress enolization, and break up aggregates.[4][12][20]
Use when enolization is a major issue or with less reactive substrates.
Part 3: Reaction Workup & Purification
Mistakes during the workup can hydrolyze or degrade the desired product, undoing a successful reaction.
Issue: Low Isolated Yield After a Seemingly Successful Reaction
Causality & Explanation: The workup quenches excess Grignard reagent and protonates the magnesium alkoxide intermediate to form the alcohol product. Using a strong, hot acid can cause dehydration of the tertiary alcohol product. Emulsions can also form, trapping product in the aqueous layer.
Solutions:
Quenching: Cool the reaction mixture to 0 °C in an ice bath before quenching. Quench slowly by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids like HCl or H₂SO₄ and is less likely to cause degradation of sensitive products.
Extraction: Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to ensure complete recovery from the aqueous layer.
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
Reagent Loading: Under a positive pressure of inert gas, charge the flask with a solution of the α-keto ester (1.0 equiv) in anhydrous THF. Cool the solution to the desired temperature (e.g., -78 °C).
Grignard Addition: Slowly add the titrated Grignard reagent (1.05 equiv) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.
Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.
Workup: Once complete, cool the reaction to 0 °C. Slowly quench by dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography as required.
Minimizing side reactions in the synthesis of α-hydroxy-β-keto esters
Topic: Minimizing Side Reactions in the Synthesis of -Hydroxy- -Keto Esters Role: Senior Application Scientist | Technical Support Center Date: October 26, 2023 Welcome to the Advanced Synthesis Support Center Subject: P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions in the Synthesis of
-Hydroxy--Keto Esters
Role: Senior Application Scientist | Technical Support Center
Date: October 26, 2023
Welcome to the Advanced Synthesis Support Center
Subject: Precision Control in the
-Hydroxylation of -Keto Esters
As researchers, we often treat
-hydroxy--keto esters as simple intermediates. In reality, they are chemically "bipolar"—possessing the nucleophilicity of an alcohol and the electrophilicity of a dicarbonyl, all while sitting on a fragile carbon backbone prone to fragmentation.
This guide moves beyond textbook definitions to address the practical failure modes you encounter in the hood: the retro-Claisen cleavage that destroys your yield during workup, the over-oxidation that turns your product into a tricarbonyl, and the enantiomeric erosion that occurs silently on the rotary evaporator.
Visualizing the Battlefield: Reaction Pathways
Before we discuss protocols, we must visualize where the chemistry goes wrong. The diagram below maps the desired pathway against the three most common "kill zones" (Side Reactions).
Figure 1: Mechanistic map showing the fragile equilibrium of the target molecule against cleavage, oxidation, and elimination pathways.
Module 1: The "Gold Standard" Protocol (Davis Oxidation)
For high-value intermediates where stereocontrol and chemoselectivity are paramount, the use of
-sulfonyloxaziridines (Davis Reagents) remains the most reliable method. It avoids the radical pathways common in metal-catalyzed routes.
The Protocol
Reagent: (Camphorsulfonyl)oxaziridine (CSO) for chiral applications, or 2-benzenesulfonyl-3-phenyloxaziridine for racemic.
Base: KHMDS or NaHMDS (Lithium bases can sometimes form overly tight aggregates).
Step-by-Step Workflow:
Enolization: Cool THF solution of
-keto ester (1.0 equiv) to -78°C. Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins.
Why? Complete enolization prevents the remaining keto-form from reacting with the product in an aldol fashion.
Oxidation: Add a pre-cooled solution of Davis Reagent (1.2 equiv) in THF rapidly.
Quench: Monitor by TLC. Upon completion (~30-60 min), quench with saturated aqueous NH₄Cl at -78°C.
Critical: Do not allow the reaction to warm to RT before quenching. The sulfinimine byproduct can hydrolyze or react with the product if the pH drifts high at RT.
Troubleshooting the Davis Route
Symptom
Probable Cause
Corrective Action
Low Yield / Cleaved Product
Retro-Claisen Attack. The sulfonamide byproduct is acidic; if the quench is too basic, the ester cleaves.
Use a buffered quench (phosphate buffer pH 7.0) instead of simple water. Avoid hydroxide bases.
No Reaction
Steric Bulk. The oxaziridine cannot approach the enolate.
Switch to a less bulky oxaziridine (e.g., N-phenylsulfonyl) or increase temperature to -40°C carefully.
O-Alkylation (Vinyl Ether)
Hard/Soft Mismatch. Oxygen attack vs. Carbon attack.
Switch counter-ion. Use KHMDS instead of LiHMDS to create a "softer" enolate, favoring C-hydroxylation.
Module 2: The Scalable "Green" Route (Metal-Catalyzed Aerobic)
For scale-up where stoichiometric sulfonyl byproducts are unacceptable, metal-catalyzed aerobic oxidation is preferred. However, this route is prone to radical coupling side reactions.
The Protocol
Catalyst: Mn(OAc)₃ (10 mol%) or CeCl₃ (10 mol%).
Oxidant: Atmospheric Air (balloon) or O₂.
Solvent: Isopropanol (critical—acts as a reductant for the peroxy intermediate).
Step-by-Step Workflow:
Dissolve
-keto ester in Isopropanol (0.5 M).
Add catalyst (Mn or Ce salt).
Stir vigorously under an O₂ balloon at room temperature.
Endpoint: The reaction is often colorimetric (Mn(III) to Mn(II) transition).
Troubleshooting the Metal Route
Symptom
Probable Cause
Corrective Action
Dimerization (Bis-keto ester)
Radical Coupling. Radical concentration is too high.
Dilute the reaction (0.1 M). Lower the catalyst loading to 5 mol%.
Over-Oxidation (Tricarbonyl)
Lack of Reductant. The hydroperoxide intermediate isn't reducing to alcohol.
Ensure you are using a secondary alcohol solvent (Isopropanol) which acts as a sacrificial reductant.
Module 3: The "Silent Killer" – Stability & Isolation
The most common user complaint is: "My NMR looked great in the crude, but the column destroyed my product."
The Problem:
-Hydroxy--keto esters are prone to Retro-Claisen Condensation .
Mechanism: A nucleophile (even water or silica surface -OH) attacks the ketone. The bond between the
-carbon and the ketone cleaves, releasing an ester and an acid derivative.
The Solution: Self-Validating Isolation Protocol
Avoid Silica Gel: Silica is slightly acidic and can catalyze dehydration/elimination.
Alternative: Use Neutral Alumina or deactivated silica (treat silica with 1% Et₃N in hexane before loading).
Temperature Control: Never heat the rotary evaporator bath above 30°C.
Storage: Store at -20°C immediately. These compounds racemize at room temperature due to keto-enol tautomerism.
Decision Tree: Troubleshooting Your Experiment
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
References & Authoritative Grounding
Davis Oxidation Mechanism & Scope:
Davis, F. A., & Vishwakarma, L. C., et al. (1984).[1] Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. Journal of Organic Chemistry.
Asymmetric Hydroxylation:
Davis, F. A., & Sheppard, A. C. (1989). Applications of oxaziridines in organic synthesis. Tetrahedron.
Metal-Catalyzed Aerobic Routes:
Christoffers, J., & Werner, T. (2002). α-Hydroxylation of β-Dicarbonyl Compounds. Topics in Current Chemistry.
Retro-Claisen Instability:
Example of base-mediated cleavage in
-dicarbonyl systems.
Master Organic Chemistry: The Retro-Claisen.
Technical Support Center: Column Chromatography Purification of Polar Organic Compounds
Introduction: Navigating the Challenges of Polar Compound Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purification of polar organic compounds can be a si...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Polar Compound Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purification of polar organic compounds can be a significant challenge in the laboratory. These molecules, essential in fields from pharmaceuticals to metabolomics, often exhibit poor retention on traditional reversed-phase columns and can be sensitive to the conditions of normal-phase chromatography.[1] This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to help you successfully purify your polar analytes.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common questions encountered when purifying polar organic compounds.
Q1: Why is my polar compound eluting in the solvent front on my C18 column?
A: This is a classic sign of poor retention. C18 columns have a non-polar (hydrophobic) stationary phase.[2] Polar compounds have a higher affinity for the polar mobile phase (like water/methanol or water/acetonitrile) than for the non-polar stationary phase, causing them to travel through the column with the mobile phase and elute very quickly.[3]
Q2: What is the best chromatography mode for my polar compound?
A: The best mode depends on the polarity of your compound.
Reversed-Phase (with modification): For moderately polar compounds, specialized reversed-phase columns like those with polar-embedded or polar-endcapped phases can work well.[1][4] These are designed to be stable in highly aqueous mobile phases.[5]
Normal-Phase: This mode uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[6][7] It is effective for polar compounds but can be problematic for compounds not soluble in non-polar organic solvents.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar, water-soluble compounds like sugars, amino acids, and metabolites.[1] It uses a polar stationary phase with a partially aqueous, high-organic mobile phase.[8]
Q3: What is HILIC and how does it work?
A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase rich in an organic solvent like acetonitrile, with a small amount of aqueous solvent.[8][9] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the organic mobile phase, leading to their retention.[10][11]
Q4: My polar compound is not soluble in the non-polar solvents used for normal-phase chromatography. How can I load it onto the column?
A: This is a common issue. The best solution is dry loading .[12][13] In this technique, you dissolve your sample in a suitable volatile solvent, adsorb it onto a small amount of silica gel (or your chosen stationary phase), evaporate the solvent, and then apply the resulting dry powder to the top of your column.[14][15] This prevents the loading solvent from interfering with the separation.
Q5: I see peak tailing with my basic polar compound. What is the cause?
A: Peak tailing for basic compounds is often caused by strong, unwanted interactions with acidic silanol groups on the surface of silica-based stationary phases.[3] To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase to saturate these active sites.[13][16]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of polar compounds.
Problem 1: Poor or No Retention of the Target Compound
Symptom: Your compound elutes at or near the solvent front (void volume) with little to no separation from other components.
Potential Causes:
Incorrect Chromatography Mode: Using a standard reversed-phase (e.g., C18) setup for a highly polar analyte.[1][3]
Mobile Phase is Too Strong: In normal-phase chromatography, the mobile phase may be too polar, causing all compounds to elute quickly.[17] In HILIC, the mobile phase may have too high a water content.
Insufficient Column Equilibration: In HILIC, the aqueous layer on the stationary phase takes time to form. Insufficient equilibration can lead to poor retention and reproducibility.
Systematic Solutions:
Assess Your Chromatography Mode: Use the decision tree below to select the appropriate mode. For many polar compounds, switching from reversed-phase to HILIC is the most effective solution.[18]
Modify Your Mobile Phase:
For Normal-Phase: Decrease the polarity of your mobile phase. For example, if you are using 10% methanol in dichloromethane, try reducing it to 2-5%.[16]
For HILIC: Increase the organic content of your mobile phase. A typical starting point is 95% acetonitrile and 5% aqueous buffer.
Ensure Proper Column Equilibration: For HILIC, equilibrate the column with at least 10-20 column volumes of your initial mobile phase to ensure a stable water layer has formed.
Preventing decomposition during distillation of hydroxy esters
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with the purification of hydroxy esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with the purification of hydroxy esters. Due to their bifunctional nature, these molecules are susceptible to thermal decomposition during distillation, leading to reduced yields and impure products. This resource provides in-depth troubleshooting advice, validated protocols, and a scientific rationale for each recommendation to ensure the successful purification of your target compounds.
Understanding the Challenge: Why Do Hydroxy Esters Decompose?
Hydroxy esters contain both a hydroxyl (-OH) and an ester (-COOR) functional group. This combination makes them prone to several temperature-dependent decomposition pathways. The elevated temperatures required for distillation at atmospheric pressure often provide the activation energy needed for these undesirable side reactions to occur. Understanding the primary degradation mechanisms is the first step toward prevention.
The two most common decomposition pathways are:
Dehydration (Elimination): Particularly prevalent in β-hydroxy esters, this reaction involves the elimination of a water molecule to form a more stable, conjugated α,β-unsaturated ester.[1][2] This process can be catalyzed by trace amounts of acid or base and is accelerated by heat.[1][3]
Intramolecular Cyclization (Lactonization): γ- and δ-hydroxy esters are sterically and thermodynamically primed to undergo an intramolecular transesterification reaction. The hydroxyl group attacks the ester carbonyl, forming a stable five- or six-membered cyclic ester, known as a lactone, and releasing the alcohol portion of the original ester.[4] This reaction is also often catalyzed by acid or base and driven by heat.[5][6]
The following diagram illustrates these competing decomposition pathways.
Caption: Primary decomposition pathways for hydroxy esters under thermal stress.
Frequently Asked Questions (FAQs)
Q1: My yield is very low after distillation, and I recovered a significant amount of a lower-boiling liquid. What happened?A1: This is a classic sign of lactonization, especially if you are working with a γ- or δ-hydroxy ester. The lower-boiling liquid is likely the alcohol (e.g., ethanol, methanol) that was eliminated during the formation of the cyclic lactone.[4] The lactone itself will have a different boiling point than your starting material. To confirm, analyze the distillate and the pot residue by NMR or GC-MS.
Q2: The final product is yellow or brown, but the crude material was colorless. Why?A2: Discoloration often indicates the formation of conjugated systems, which arise from dehydration of β-hydroxy esters to form α,β-unsaturated esters.[7] These conjugated products can sometimes polymerize or undergo further degradation at high temperatures, creating colored impurities.
Q3: My distillation is extremely slow, and I have to increase the heat significantly to get anything to come over, which I know is causing decomposition.A3: This points to an inefficient vacuum system. The goal of vacuum distillation is to lower the boiling point of your compound to a temperature where it is thermally stable.[8][9][10] If you have to use excessive heat, your vacuum is not deep enough. Check your entire apparatus for leaks, ensure your vacuum pump is in good working order and properly trapped, and use a reliable manometer to measure the pressure accurately.
Q4: Can I add a stabilizer to my crude hydroxy ester before distillation?A4: While stabilizers are common in commercial solvents, adding one to a reaction mixture can be complex.[11] Some stabilizers, like hindered phenols (e.g., BHT), can prevent free-radical-driven polymerization but may not stop acid/base-catalyzed dehydration or lactonization. More importantly, the stabilizer must be easily separable from your final product. A better approach is to remove the catalysts of decomposition (trace acid/base) before distillation.
Troubleshooting Guide
Use this section to diagnose and solve specific problems encountered during the distillation of hydroxy esters.
Symptom
Probable Cause(s)
Recommended Solution(s)
Low Yield / Product Loss
1. Lactonization (γ/δ-esters): Intramolecular cyclization.[4] 2. Dehydration/Polymerization (β-esters): Formation of unsaturated esters which then polymerize in the pot.[1] 3. Thermal Cracking: General decomposition at excessively high temperatures.[9]
1. Reduce Temperature: Use a higher vacuum (<1 mmHg if possible) to significantly lower the boiling point.[8][12] 2. Neutralize Crude Product: Before distilling, wash the crude product with a cold, dilute solution of sodium bicarbonate to remove any trace acid catalysts.[13][14] Then, wash with brine and dry thoroughly. 3. Use a Milder Technique: Consider short-path distillation for extremely sensitive compounds to minimize residence time at high temperatures.[7]
Product Discoloration (Yellowing/Browning)
1. Dehydration: Formation of conjugated α,β-unsaturated esters.[7] 2. Oxidation: Presence of air in the system at high temperatures.
1. Lower the Pot Temperature: This is the most critical factor. See the table below for the effect of pressure on boiling point. 2. Ensure Inert Atmosphere: After loading the sample, purge the distillation apparatus with an inert gas like nitrogen or argon before pulling the vacuum.
Pressure Fluctuations
1. System Leaks: Poorly sealed joints are a common culprit. 2. Outgassing: Volatile impurities or residual solvent boiling off. 3. Decomposition: The generation of non-condensable gases (e.g., CO₂) or volatile byproducts (e.g., water, ethanol) from decomposition reactions.
1. Check All Seals: Ensure all glass joints are properly greased (if necessary) and clamped. Check all tubing for cracks. 2. Hold at Low Temperature: Before increasing the heat, hold the pot at a low temperature under full vacuum to allow volatile impurities to be removed. 3. Address the Root Cause: If decomposition is the source, you must lower the distillation temperature by improving the vacuum.
Bumping / Uncontrolled Boiling
1. Lack of Nucleation Sites: Smooth boiling is difficult in a clean flask under vacuum. 2. Excessive Heating Rate: Heating the pot too quickly can cause sudden, violent boiling.
1. Use a Stir Bar: Vigorous stirring provides a large surface area for smooth bubble formation. A magnetic stir plate is essential. 2. Use an Ebulliator or Capillary: A fine capillary tube releasing a slow stream of inert gas can also promote smooth boiling. 3. Heat Gradually: Use a heating mantle with a controller and increase the temperature slowly. An oil bath provides more even heating.
Data Presentation: The Power of Vacuum
Reducing pressure is the single most effective tool for preventing thermal decomposition.[10][12] The table below illustrates how dramatically the boiling point of a common hydroxy ester, ethyl lactate, decreases as the pressure is lowered.
(Note: Values are approximate and can be estimated using a nomograph or specialized software.)
Validated Protocols & Best Practices
Protocol 1: Pre-Distillation Neutralization and Drying
This protocol is critical for removing acidic or basic residues that can catalyze decomposition.
Dissolve Crude Product: Dissolve your crude hydroxy ester in a suitable, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
Neutralizing Wash: Transfer the solution to a separatory funnel and wash with a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] Add the bicarbonate solution slowly and vent the funnel frequently to release CO₂ gas.
Confirm Neutrality: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Repeat the wash if necessary.
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps remove residual water and inorganic salts.[13]
Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask and add a generous amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand until the solvent is clear and the drying agent no longer clumps.
Remove Solvent: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not overheat the sample during this step. Use a low-temperature water bath.
The following workflow and corresponding diagram illustrate a best-practice setup for distilling thermally sensitive hydroxy esters.
Caption: A step-by-step workflow for successful vacuum distillation.
Key Experimental Setup Considerations:
Glassware: Use high-quality borosilicate glassware. Ensure all joints are clean and well-fitting.
Heating: Use a heating mantle connected to a variable controller, and place it on a lab jack for quick removal. An oil bath provides more uniform heating.
Stirring: A powerful magnetic stir plate and a properly sized stir bar are non-negotiable for preventing bumping.
Insulation: Insulate the distillation head and vigreux column with glass wool or aluminum foil to maintain the thermal gradient and prevent premature condensation.
Condenser: Ensure a high flow rate of a cold coolant through the condenser.
Cold Trap: Place a cold trap (ideally with liquid nitrogen or a dry ice/acetone slurry) between your receiving flask and the vacuum pump. This protects the pump oil from volatile organic compounds.
Manometer: Use a digital manometer placed between the cold trap and the pump to get an accurate reading of the system's pressure. Do not trust the gauge on the pump itself.
By understanding the chemical principles of decomposition and meticulously controlling the experimental conditions, particularly temperature and pressure, researchers can reliably and safely purify hydroxy esters with high yield and purity.
References
Economy Process Solutions. (2026, February 21). Gentle Separation for Heat-Sensitive and High-Boiling Compounds.
Unknown Author. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Selection for
-Keto Ester Optimization
Case ID: TICKET-AKE-001
Status: Open
Priority: High (Drug Discovery/Process Chemistry)
Assigned Specialist: Senior Application Scientist
Triage & Diagnostic: System Selection
Welcome to the
-Keto Ester Technical Support Hub. Before optimizing, we must identify the correct catalytic manifold.[1] -Keto esters are "privileged" substrates due to their bidentate coordination ability, but this same feature makes them susceptible to catalyst poisoning and background racemization.
Use the following decision matrix to select your primary catalyst system:
Figure 1: Decision tree for selecting the optimal catalytic manifold based on reaction type and substrate stability.
Module A: Asymmetric Hydrogenation (Reduction)
Core Issue: Converting
-keto esters to chiral -hydroxy esters.
Primary Catalyst Class: Ruthenium(II)-arene complexes with chiral diamines (Noyori-type) or Rhodium(I)-bisphosphines.
-position (e.g., -aryl--keto esters), you must utilize DKR to achieve >50% yield and high ee.[2]
Reagents:
Catalyst: [RuCl(
-cymene)((S,S)-TsDPEN)] (1–2 mol%)
Hydrogen Source: HCOOH/Et₃N (5:2 azeotrope) or H₂ gas (10–20 bar).
Solvent: DMF or CH₂Cl₂ (Anhydrous).
Step-by-Step Workflow:
Pre-complexation: Stir the Ru-dimer and chiral ligand in the solvent for 30 mins at 80°C if generating in situ. If using a pre-catalyst, skip to step 2.
Substrate Addition: Add the
-keto ester.[3][4] Ensure concentration is 0.1 M – 0.5 M.
Initiation: Introduce the hydrogen source.
Critical Check: If using Transfer Hydrogenation (HCOOH), open the system to a bubbler to release CO₂.
Monitoring: Monitor consumption of starting material via TLC/HPLC.
Stop Condition: Do not run overnight unnecessarily; product inhibition can erode ee via reversible dehydrogenation.
Troubleshooting Guide (Q&A)
Q: My conversion is excellent (>95%), but the enantiomeric excess (ee) is stuck at 50-60%. Why?A: You are likely observing a "match/mismatch" effect or background racemization.
Root Cause 1: The rate of racemization of the starting material (
) is slower than the rate of hydrogenation (). DKR requires .
Fix: Add a weak base (e.g., K₂CO₃ or DBU, 5-10 mol%) to accelerate the enolization (racemization) of the substrate.
Root Cause 2: Solvent interference. Protic solvents (MeOH) can sometimes stabilize the "wrong" transition state via H-bonding.
Fix: Switch to a non-coordinating, aprotic solvent like CH₂Cl₂ or Toluene.
Q: The reaction stalls after 40% conversion.A: Catalyst deactivation is occurring.
Diagnosis:
-Keto esters are strong chelators. The product (-hydroxy ester) can form a stable 5-membered chelate with the Ru center, poisoning it.
Fix: Increase hydrogen pressure (if using H₂) to outcompete the product binding, or lower the substrate concentration to reduce product inhibition.
Module B: Carbon-Carbon Bond Formation[3]
Core Issue: Enantioselective addition to the ketone carbonyl (Aldol, Henry, Friedel-Crafts).
Primary Catalyst Class: Bifunctional Organocatalysts (Thioureas, Squaramides) or Chiral Lewis Acids (Cu-BOX).
Technical Protocol: Organocatalytic Henry Reaction
-keto ester.[3] Stir for 10 mins to allow catalyst-substrate docking (H-bonding).
Nucleophile Addition: Add nitromethane slowly.
Quench: Filter through a silica plug to remove the catalyst immediately upon completion.
Troubleshooting Guide (Q&A)
Q: I am seeing significant hydrolysis of my ester group.A: This is common with Lewis Acid catalysts (like Cu(OTf)₂) if moisture is present.
Fix: Switch to an Organocatalyst (Urea/Thiourea). These operate via H-bonding activation and are generally more tolerant of trace moisture than hard Lewis acids. If you must use a Lewis Acid, add 3Å molecular sieves.
Q: The reaction works for ethyl pyruvate but fails for ethyl benzoylformate (aromatic).A: Steric hindrance is blocking the catalyst pocket.
Diagnosis: Aromatic
-keto esters are bulky. Cinchona alkaloids might be too crowded.
Fix: Switch to a Chiral Phosphoric Acid (CPA) catalyst (e.g., BINOL-derived). CPAs have a larger, more flexible binding pocket that can accommodate aromatic rings via
- stacking interactions.
Comparative Data: Catalyst Performance
Use this table to benchmark your expected results.
Reaction Type
Catalyst System
Typical Load
Typical ee
Major Limitation
Transfer Hydrogenation
Ru-TsDPEN
0.5 - 1.0 mol%
90 - 99%
Requires labile -proton for DKR.
High-Pressure Hydrog.
Rh-DuPhos
1.0 mol%
>95%
High cost of ligand; air sensitive.
Aldol Addition
Proline/Thiourea
10 - 20 mol%
80 - 95%
High catalyst loading required; slow kinetics.
Friedel-Crafts
Cu(II)-Bisoxazoline
5 - 10 mol%
90 - 98%
Strictly anhydrous conditions required.
Advanced Troubleshooting: The "Low Selectivity" Loop
When ee is lower than literature values, follow this logic flow to isolate the variable.
Figure 2: Troubleshooting workflow for diagnosing and fixing low enantioselectivity issues.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102.
Li, H., Wang, B., & Deng, L. (2006).[4] Enantioselective Nitroaldol Reaction of
-Ketoesters Catalyzed by Cinchona Alkaloids.[3][4] Journal of the American Chemical Society, 128(3), 732–733.[4]
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 121(4), 669–699.
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 345(1-2), 103–151.
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction.[6] Chemical Society Reviews, 39(5), 1600–1632.
Spectral data comparison for isomers of hydroxyheptenoate
Comprehensive Spectral Data Comparison Guide: Positional and Geometric Isomers of Methyl Hydroxyheptenoate Executive Summary In the development of complex polyketides, prostaglandins, and lipid-based delivery systems, th...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Spectral Data Comparison Guide: Positional and Geometric Isomers of Methyl Hydroxyheptenoate
Executive Summary
In the development of complex polyketides, prostaglandins, and lipid-based delivery systems, the positional and geometric isomerism of functionalized alkenes drastically alters molecular interactions and downstream synthetic viability. This guide provides an objective, data-driven comparison of two critical isomers: Methyl (Z)-7-hydroxy-5-heptenoate (featuring an isolated olefin) and Methyl (E)-7-hydroxy-2-heptenoate (featuring a conjugated α,β-unsaturated ester). By analyzing their nuclear magnetic resonance (NMR) and infrared (IR) spectral signatures, researchers can establish self-validating quality control workflows to ensure absolute isomeric purity.
Mechanistic Context & Causality in Spectral Shifts
The fundamental differences in the spectral data of these isomers arise from the position of the carbon-carbon double bond relative to the ester carbonyl.
Conjugation Effects (E-Isomer): In the (E)-2-heptenoate isomer, the olefin is in direct conjugation with the ester moiety. This delocalization of π-electrons increases the single-bond character of the carbonyl, lowering its IR stretching frequency to 1723 cm⁻¹[1]. Furthermore, the β-proton (C3) is heavily deshielded due to the resonance electron-withdrawing effect of the carbonyl, pushing its NMR signal significantly downfield to δ 6.92[1].
Isolated Olefin Dynamics (Z-Isomer): Conversely, the (Z)-5-heptenoate isomer features an isolated double bond separated from the ester by aliphatic carbons. Lacking conjugation, the ester carbonyl absorbs at a higher IR frequency (1730 cm⁻¹), and the olefinic protons resonate in a standard, tightly clustered multiplet (δ 5.3–5.8) typical of unperturbed aliphatic alkenes[2].
Quantitative Spectral Data Comparison
The following tables consolidate the experimental spectral data used to differentiate the two isomers objectively.
A robust experimental protocol must be a self-validating system; the successful execution of the chemical transformation must be immediately verifiable by predicted spectral shifts.
Protocol A: Synthesis of Methyl (Z)-7-hydroxy-5-heptenoate
Objective: Stereoselective reduction of an alkyne to a cis-alkene.
Preparation: Charge a low-pressure hydrogenation flask with methyl 7-hydroxy-5-heptynoate (38 mmol)[2].
Catalyst Addition: Add Lindlar's catalyst (0.20 g) and quinoline (17 mmol) in 10 mL of hexane[2].
Causality: Quinoline acts as a catalyst poison. It reduces the activity of the palladium surface, preventing over-reduction to the alkane, while the heterogeneous nature of the catalyst strictly enforces the syn-addition of hydrogen gas to yield the Z-isomer exclusively.
Reaction: Evacuate the apparatus, introduce hydrogen gas at slightly above 1 atm, and shake for 9 hours[2].
Workup: Wash the mixture with 3 N HCl to remove the quinoline poison, extract with ether, dry over MgSO₄, and concentrate in vacuo[2].
Self-Validation: Analyze via ¹H NMR. The complete disappearance of the alkyne signature and the emergence of a multiplet at δ 5.3–5.8 confirms the isolated Z-olefin[2].
Protocol B: Synthesis of Methyl (E)-7-hydroxy-2-heptenoate
Objective: Regio- and stereoselective formation of an α,β-unsaturated ester.
Preparation: Dissolve 2-hydroxytetrahydropyran (the hemiacetal form of 5-hydroxypentanal, 68.6 mmol) and carbomethoxymethylenetriphenylphosphorane (68.9 mmol) in 300 mL of anhydrous THF[1].
Reaction: Reflux the solution for 24 hours under a nitrogen atmosphere[1].
Causality: The use of a stabilized phosphorus ylide (stabilized by the electron-withdrawing ester group) allows the intermediate oxaphosphetane formation to be reversible. This thermodynamic control heavily favors the elimination of the more stable trans (E)-alkene.
Workup: Concentrate the solution in vacuo. Dilute the residue with diethyl ether to precipitate out the triphenylphosphine oxide byproduct. Filter and concentrate the ether phases[1].
Self-Validation: Analyze via ¹H NMR. The appearance of a highly deshielded doublet of triplets at δ 6.92 confirms the β-proton of the conjugated system. The large coupling constant (J = 15 Hz) definitively validates the trans (E) geometry[1].
Synthetic and Analytical Workflow Visualization
Figure 1: Synthetic pathways and spectral validation workflows for hydroxyheptenoate isomers.
Comparative study of different synthetic routes to α-hydroxy esters
Comparative Guide: Synthetic Routes to -Hydroxy Esters[1] Executive Summary -Hydroxy esters are pivotal building blocks in the synthesis of pharmaceuticals (e.g., Clopidogrel intermediates), biodegradable polymers (polyl...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Synthetic Routes to
-Hydroxy Esters[1]
Executive Summary
-Hydroxy esters are pivotal building blocks in the synthesis of pharmaceuticals (e.g., Clopidogrel intermediates), biodegradable polymers (polylactides), and chiral auxiliaries. Their synthesis presents a classic dilemma in process chemistry: choosing between robust but harsh industrial methods and delicate but highly selective catalytic approaches.
This guide objectively compares four distinct synthetic methodologies:
Cyanohydrin Alcoholysis (The Pinner Route): The industrial workhorse for non-chiral bulk synthesis.
Asymmetric Hydrogenation: The "Gold Standard" for enantiopure production via
-keto esters.
Oxidative
-Hydroxylation: A direct functionalization strategy using Davis oxaziridines.
Biocatalytic Reduction: The sustainable, high-selectivity alternative.
Route 1: The Classic Industrial Approach (Cyanohydrin Alcoholysis)
Mechanism & Rationale
This route leverages the Pinner reaction . It begins with the nucleophilic addition of cyanide to an aldehyde or ketone, forming a cyanohydrin.[1][2][3] Subsequent acid-catalyzed alcoholysis converts the nitrile directly into an ester, bypassing the carboxylic acid isolation.
Why use this? It is the most cost-effective route for generating racemic
-hydroxy esters on a multi-kilogram scale where stereochemistry is not a prerequisite (or will be resolved later).
Experimental Workflow (DOT Visualization)
Figure 1: The Cyanohydrin-Pinner workflow.[4][5][6][7][8][9] Note the critical intermediate imidate salt formed under anhydrous acidic conditions.
Cyanohydrin Formation: To a stirred solution of benzaldehyde in saturated NaHSO
, add aqueous NaCN dropwise at 0°C. Stir for 2 hours. Extract the cyanohydrin with ether and dry.
Pinner Alcoholysis: Dissolve the crude cyanohydrin in anhydrous MeOH. Cool to 0°C.[10]
Acidification: Bubble dry HCl gas through the solution until saturation (exothermic—maintain <10°C).
Reflux: Heat to reflux for 3 hours. The imidate intermediate hydrolyzes to the ester.
Workup: Pour into ice water. Extract with EtOAc. Wash with NaHCO
to remove excess acid.
Critical Control Point: Water must be rigorously excluded during the HCl addition to prevent hydrolysis to the amide or carboxylic acid instead of the ester.
Route 2: The Stereoselective Standard (Asymmetric Hydrogenation)
Mechanism & Rationale
This route utilizes Noyori-type Ru(II) catalysts to reduce
-keto esters. The ester group acts as a directing group, coordinating to the metal center (chelation control), which ensures exceptional enantioselectivity.
Why use this? It is the industry standard for manufacturing chiral drug intermediates due to high Atom Economy (100%) and low catalyst loading (S/C > 1000).
Catalytic Cycle Visualization (DOT)
Figure 2: Simplified catalytic cycle for Ru-BINAP mediated hydrogenation. The chelation of the
-keto ester oxygen to Ruthenium is the stereodetermining step.
Route 3: Direct Oxidative Functionalization (Davis Oxaziridine)
Mechanism & Rationale
This method involves the formation of an enolate from a standard ester followed by electrophilic oxygen transfer using N-sulfonyloxaziridines (Davis Reagent) .[13]
Why use this? Ideal for late-stage functionalization of complex molecules where the ester moiety is already present, and building from an aldehyde or keto-ester is not feasible.
Figure 3: Strategic decision tree for selecting the optimal synthetic pathway.
References
Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters.[16] Journal of the American Chemical Society.
Davis, F. A., & Chen, B. C. (1992).[15] Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines.[15] Chemical Reviews.[15]
Corson, B. B., et al. (1941). Mandelic Acid. Organic Syntheses (Classic Cyanohydrin Protocol).
Hollmann, F., et al. (2011). Biocatalytic reduction of alpha-keto esters.[5] Trends in Biotechnology.
Mashima, K., et al. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Hydrogenation of alpha- and beta-Functionalized Ketones. Journal of Organic Chemistry.[15]
A Comparative Analysis of the Biological Efficacy of Ethyl 2-hydroxy-4-oxohept-2-enoate and Structurally Related α,β-Unsaturated Carbonyl Compounds
This guide provides an in-depth technical comparison of the biological efficacy of Ethyl 2-hydroxy-4-oxohept-2-enoate and other similar α,β-unsaturated carbonyl compounds. Designed for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the biological efficacy of Ethyl 2-hydroxy-4-oxohept-2-enoate and other similar α,β-unsaturated carbonyl compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, structure-activity relationships, and key experimental data that define the therapeutic potential of this promising class of molecules.
Introduction: The α,β-Unsaturated Carbonyl Moiety as a Privileged Scaffold
At the heart of a diverse array of biologically active molecules lies the α,β-unsaturated carbonyl group. This chemical entity, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, acts as an electrophilic Michael acceptor.[1][2] This reactivity is the cornerstone of its biological effects, enabling covalent interactions with nucleophilic residues, such as cysteine, in various protein targets.[3] Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS 80540-58-5) is a representative member of this class, though specific biological data for this compound is not extensively documented in publicly available literature.[4] However, by examining its structural analogues, we can infer its potential activities and understand its place within the broader landscape of α,β-unsaturated carbonyl-containing therapeutics.
The primary focus of this guide is to compare the efficacy of compounds like Ethyl 2-hydroxy-4-oxohept-2-enoate with other well-characterized molecules that share this reactive moiety. A significant body of research has demonstrated the potential of these compounds as potent anti-inflammatory and anti-cancer agents, largely through their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5]
The Central Mechanism: Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are critical regulators of the inflammatory response.[5] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
The electrophilic nature of α,β-unsaturated carbonyl compounds allows them to form covalent adducts with cysteine residues within the IKK complex or potentially on the NF-κB proteins themselves.[3] This covalent modification can inhibit the kinase activity of IKK, thereby preventing the phosphorylation and degradation of IκBα.[6] As a result, NF-κB remains in the cytoplasm, and the transcription of pro-inflammatory genes is suppressed.
Caption: The NF-κB signaling pathway and its inhibition by α,β-unsaturated carbonyl compounds.
Comparative Efficacy of Structurally Related Compounds
To contextualize the potential biological activity of Ethyl 2-hydroxy-4-oxohept-2-enoate, we will compare it to several well-studied α,β-unsaturated carbonyl compounds.
Note: The structure for Ethyl 2-hydroxy-4-oxohept-2-enoate is a representation based on its name. The structures for the other compounds are widely available in the chemical literature.
Analysis of Comparators:
Ethyl Caffeate: This natural product demonstrates that the α,β-unsaturated ester moiety, in conjunction with a catechol group, is effective at inhibiting NF-κB signaling.[8][9] Its mechanism appears to be the impairment of NF-κB binding to DNA rather than inhibiting IκBα phosphorylation.[9] This highlights the multiple ways α,β-unsaturated carbonyls can interfere with this pathway.
BAY 11-7082: As a synthetic inhibitor, BAY 11-7082 is a powerful tool for studying the NF-κB pathway. Its irreversible inhibition of IKKβ showcases the potency that can be achieved with this chemical class.[3][6] It serves as a benchmark for the anti-inflammatory potential of new α,β-unsaturated carbonyl compounds.
4-Aryl-2-hydroxy-4-oxobut-2-enoates: This class of compounds shows that the core structure can be adapted to target other enzymes, such as kynurenine-3-hydroxylase, suggesting that the biological target can be tuned through structural modifications.[12]
Chalcones: The broad activities of chalcones underscore the versatility of the α,β-unsaturated ketone core. The biological effects of chalcones are highly dependent on the substituents on the aromatic rings.[13]
Structure-Activity Relationship (SAR) Insights
The biological efficacy of α,β-unsaturated carbonyl compounds is intricately linked to their chemical structure. Key SAR observations include:
The Michael Acceptor is Essential: The presence of the α,β-unsaturated carbonyl system is paramount for activity. Saturation of the double bond, which eliminates its electrophilicity, typically leads to a significant loss of biological function.[13]
Steric Hindrance: The accessibility of the β-carbon to nucleophilic attack is crucial. Bulky substituents near the double bond can sterically hinder the Michael addition, reducing the compound's potency.[15]
Electronic Effects: The reactivity of the Michael acceptor can be modulated by the electronic properties of substituents. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, potentially increasing reactivity and potency. Conversely, electron-donating groups may decrease reactivity.
Carboxylic Acids vs. Esters: For some series of compounds, the free carboxylic acid form exhibits greater cytotoxicity than the corresponding ester.[16] This may be due to differences in cell permeability or interactions with the target protein.
Key Experimental Protocols for Efficacy Evaluation
To objectively compare the biological efficacy of Ethyl 2-hydroxy-4-oxohept-2-enoate and its analogues, a standardized set of in vitro assays is essential.
Caption: General experimental workflow for evaluating the biological efficacy of α,β-unsaturated carbonyl compounds.
Protocol 1: MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13]
Methodology:
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Causality Explanation: It is crucial to determine the cytotoxicity of the compounds first to ensure that any observed anti-inflammatory effects are not simply due to cell death.
Protocol 2: Measurement of iNOS and COX-2 Expression by Western Blot
Principle: Western blotting uses antibodies to detect the levels of specific proteins in a cell lysate, providing a measure of gene expression at the protein level.
Methodology:
Cell Treatment: Seed RAW 264.7 cells and pre-treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
Densitometry: Quantify the band intensities and normalize to the loading control.
Causality Explanation: This protocol directly measures the downstream effects of NF-κB inhibition, providing evidence that the compound can suppress the production of key inflammatory enzymes.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding sequence is incubated with nuclear extracts. If NF-κB is present and active, it will bind to the probe, causing it to migrate more slowly through a non-denaturing polyacrylamide gel, resulting in a "shifted" band.[18][19]
Methodology:
Nuclear Extract Preparation: Treat cells with test compounds and an inflammatory stimulus (e.g., TNF-α). Isolate the nuclear proteins using a nuclear extraction kit.
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-32P]ATP or a fluorescent dye.
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer for 20-30 minutes at room temperature.[20] For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).[21]
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
Detection: Visualize the bands by autoradiography (for 32P) or fluorescence imaging.
Causality Explanation: EMSA provides direct evidence of NF-κB activation and its inhibition by the test compound by assessing the ability of NF-κB to bind to its target DNA sequence.
Conclusion and Future Directions
While direct biological data for Ethyl 2-hydroxy-4-oxohept-2-enoate is limited, its structure strongly suggests that it belongs to the pharmacologically active class of α,β-unsaturated carbonyl compounds. By comparing its structure to well-characterized analogues like ethyl caffeate and BAY 11-7082, we can hypothesize that it possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway.
The provided experimental protocols offer a robust framework for the systematic evaluation of Ethyl 2-hydroxy-4-oxohept-2-enoate and other novel α,β-unsaturated carbonyl compounds. Future research should focus on synthesizing this compound and its derivatives and subjecting them to these assays to determine their precise biological efficacy, mechanism of action, and potential as therapeutic agents. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of novel anti-inflammatory and anti-cancer drugs.
Reactivity comparison between saturated and unsaturated α-hydroxy esters
Comparative Reactivity Guide: Saturated vs. Allylic (Unsaturated) -Hydroxy Esters Executive Summary & Structural Divergence In drug discovery and organic synthesis, -hydroxy esters serve as versatile chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Saturated vs. Allylic (Unsaturated)
-Hydroxy Esters
Executive Summary & Structural Divergence
In drug discovery and organic synthesis,
-hydroxy esters serve as versatile chiral building blocks. Their reactivity profile hinges critically on the nature of the carbon chain attached to the -position. This guide compares Saturated -Hydroxy Esters (e.g., lactates, leucic acid derivatives) with Unsaturated (Allylic/Benzylic) -Hydroxy Esters (e.g., vinyl glycolates).
The core differentiator is the electronic communication between the
-carbon and the adjacent -system in the unsaturated variants. While saturated analogs rely on inductive effects and steric governance, allylic analogs exhibit enhanced reactivity toward oxidation and nucleophilic substitution due to resonance stabilization of radical and carbocationic intermediates.
Structural Classification
Feature
Saturated -Hydroxy Ester
Allylic (Unsaturated) -Hydroxy Ester
General Structure
Electronic Effect
Inductive (), Hyperconjugation
Resonance (), Conjugation
Key Intermediate Stability
Low (Carbocation/Radical)
High (Allylic Cation/Radical)
Primary Reactivity Mode
Classical , Acid-Catalyzed Dehydration
, , Selective Oxidation (MnO)
Reactivity Profile I: Oxidation to
-Keto Esters
The conversion of
-hydroxy esters to -keto esters is a pivotal transformation in synthesizing heterocyclic scaffolds (e.g., quinoxalines). The presence of unsaturation dictates the choice of oxidant.
Chemoselectivity of Manganese Dioxide (MnO
)
Activated MnO
is the gold standard for distinguishing these two classes.
Allylic/Benzylic Substrates: React rapidly at room temperature. The reaction proceeds via a radical mechanism where the intermediate radical is stabilized by the adjacent
-system.
Saturated Substrates: Inert to MnO
under standard conditions. They require stronger, non-selective oxidants like Swern or Dess-Martin Periodinane (DMP).
Mechanism of Allylic Selectivity
The following diagram illustrates why allylic substrates are uniquely reactive toward MnO
, involving a radical intermediate stabilized by the vinyl group.
Figure 1: Mechanistic pathway of MnO
oxidation highlighting the necessity of resonance stabilization (Allylic/Benzylic) for the radical intermediate.
-hydroxy esters into unsaturated esters. The pathway and product stability differ significantly.
Saturated: Formation of Acrylates
Saturated
-hydroxy esters undergo acid-catalyzed dehydration to form -unsaturated esters (acrylates). This is an equilibrium process often requiring heat and water removal (Dean-Stark).
Mechanism: E2 or E1cb (if base-catalyzed).
Challenge: Polymerization of the acrylate product.
Unsaturated: Formation of Dienes
Allylic
-hydroxy esters dehydrate to form conjugated dienes. The intermediate carbocation is highly stabilized, making this reaction facile but prone to polymerization or rearrangement.
Mechanism: E1 (via stable allylic cation).
Nucleophilic Substitution (
Reactions)
Transforming the hydroxyl group into a leaving group (OTs, OMs, Halide) reveals distinct reactivity:
Saturated: Reacts via
with inversion of configuration. Stable tosylates can be isolated.
Allylic: Reacts via
(retention/racemization) or (allylic shift). Tosylates are often unstable and prone to spontaneous elimination or hydrolysis.
kinetics, while allylic esters suffer from regioselectivity issues ().
Experimental Protocols
Protocol A: Selective Oxidation of Allylic
-Hydroxy Esters (MnO
)
Context: Synthesis of
-keto- -unsaturated esters for heterocycle formation.
Preparation: Dissolve the allylic
-hydroxy ester (1.0 mmol) in anhydrous DCM (10 mL).
Activation: Add activated MnO
(10.0 mmol, 10 equiv). Note: Activation of MnO by heating at 110°C for 24h prior to use is critical for reproducibility.
Reaction: Stir vigorously at room temperature. Monitor by TLC (typically 1-4 hours).
Workup: Filter the suspension through a pad of Celite to remove manganese salts. Rinse the pad with DCM.
Isolation: Concentrate the filtrate under reduced pressure. The product is usually pure enough for subsequent steps.
Protocol B: Swern Oxidation for Saturated
-Hydroxy Esters
Context: Synthesis of standard
-keto esters (e.g., Pyruvate derivatives).
Activation: To a solution of oxalyl chloride (1.1 equiv) in DCM at
C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.
Addition: Add the saturated
-hydroxy ester (1.0 equiv) in DCM dropwise. Stir for 30 min at C.
Termination: Add Et
N (5.0 equiv) and allow the mixture to warm to room temperature over 1 hour.
Workup: Quench with saturated NH
Cl. Extract with DCM, wash with brine, dry over NaSO.
References
Goldman, A. et al. (2025). Serendipitous Discovery of α-Hydroxyalkyl Esters as β-Lactamase Substrates. National Institutes of Health. Link
Taylor, R. J. K. et al. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Link
Alfa Chemistry. (2024). Swern Oxidation: Mechanisms and Applications in Drug Synthesis. Link
Bäckvall, J. E. et al. (2000). Dynamic kinetic resolution of alpha-hydroxy acid esters. PubMed.[1] Link
Byju's Learning. (2023). Dehydration of Alcohols: Mechanisms and Kinetics. Link
Comparative Guide: Catalytic Efficiency in the Synthesis of Chiral Alcohols
Focus: Engineered Ketoreductases (KREDs) vs. Ruthenium-Complexed Asymmetric Transfer Hydrogenation (ATH) Executive Summary The synthesis of chiral alcohols—pivotal intermediates for APIs like Montelukast, Rivastigmine, a...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Engineered Ketoreductases (KREDs) vs. Ruthenium-Complexed Asymmetric Transfer Hydrogenation (ATH)
Executive Summary
The synthesis of chiral alcohols—pivotal intermediates for APIs like Montelukast, Rivastigmine, and Crizotinib—has reached a bifurcation point. Researchers must now choose between two mature, high-efficiency paradigms: Biocatalysis (KREDs) and Transition Metal Catalysis (Ru-ATH) .
While Ruthenium-based Asymmetric Transfer Hydrogenation (ATH) has historically dominated due to high Turnover Frequencies (TOF) and broad solvent compatibility, engineered Ketoreductases (KREDs) have recently surpassed metal catalysts in enantioselectivity (>99.9% ee) and mildness of conditions. This guide objectively compares these methodologies using the reduction of Acetophenone as the industry-standard benchmark, providing actionable protocols and decision frameworks for process chemists.
Part 1: The Mechanistic Divide
To optimize efficiency, one must understand the catalytic cycle driving the reduction. The fundamental difference lies in the mode of hydride transfer and the requirement for regeneration.
Biocatalysis: The Lock-and-Key Hydride Transfer
KREDs operate via a "lock-and-key" mechanism where the substrate binds to a specific protein pocket. The hydride is transferred from a cofactor (NADPH) to the carbonyl carbon.
Critical Constraint: The reaction is stoichiometric with respect to the cofactor. To make this catalytic, a Cofactor Regeneration System (e.g., Glucose Dehydrogenase/GDH) is required to recycle NADP+ back to NADPH.
Ru-ATH catalysts (e.g., Noyori-Ikariya type) utilize an "outer-sphere" mechanism. The metal center does not bind the carbonyl oxygen directly; instead, the chiral diamine ligand acts as a proton donor while the Ruthenium acts as a hydride donor.
Critical Constraint: The catalyst requires a base (e.g., t-BuOK) for activation and an inert atmosphere to prevent hydride oxidation.
Visualization: Comparative Catalytic Cycles
The following diagram contrasts the dual-cycle dependency of Biocatalysis against the single-cycle efficiency of Metal Catalysis.
Figure 1: Mechanistic comparison showing the cofactor dependency of KREDs (left) versus the direct hydrogen transfer in Ru-catalysis (right).
Part 2: Performance Metrics Head-to-Head
The following data compares the reduction of Acetophenone to 1-Phenylethanol .
Metric
Biocatalysis (Engineered KREDs)
Chemocatalysis (Ru-TsDPEN)
Enantiomeric Excess (ee)
>99.5% (Strict Stereocontrol)
95% - 98% (Ligand Dependent)
Turnover Number (TON)
10,000 - 100,000
1,000 - 5,000 (Transfer) / 100,000 (H2 Pressure)
Substrate Concentration
50 - 200 g/L (Solubility Limited)
200 - 500 g/L (High Throughput)
Catalyst Cost
High (Enzyme + Cofactor)
Moderate (Ru is precious, Ligand is complex)
Reaction Conditions
Aqueous Buffer, pH 7-8, 30°C
IPA/Formic Acid, Base, Inert Gas
Impurity Profile
Protein residues (easy removal)
Trace Ruthenium (requires scavenging)
Scalability
Linear (fermentation volume)
Non-linear (heat transfer/mixing critical)
Key Insight: Choose KREDs when optical purity is paramount (>99.9% ee) to avoid difficult downstream crystallizations. Choose Ru-ATH for bulk commodity chemicals where substrate loading (>300 g/L) drives process economics.
Substrate Addition: Dissolve Acetophenone in DMSO (10% v/v of total volume) to aid solubility. Add dropwise to the agitated buffer.
Self-Validation: The mixture should form a stable emulsion. If phase separation occurs immediately, increase agitation speed (overhead stirrer preferred).
Reaction: Stir at 30°C for 24 hours.
Quench & Workup: Extract with Ethyl Acetate (3x). The emulsion may require centrifugation to break.
Quality Check: Aqueous phase should be clear after extraction.
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Inert Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.
Expert Note: Oxygen kills the Ru-hydride species. A purple-to-brown color change typically indicates oxidation (catalyst death).
Catalyst Activation: Under Argon, add Ru-catalyst (0.5 mol%) and t-BuOK (1.0 mol%) to dry IPA. Stir for 20 mins.
Self-Validation: Solution should turn deep orange/red, indicating formation of the active 16-electron species.
Reaction: Add Acetophenone via syringe. Stir at room temperature.
Expert Note: Unlike KREDs, this is an equilibrium reaction. Do not heat excessively, or the reverse reaction (oxidation) becomes competitive, eroding ee.
Quench: Add 1N HCl (0.5 mL) to kill the active hydride.
Workup: Evaporate IPA. Pass crude oil through a silica plug to remove Ruthenium.
Quality Check: Check residual Ru content (ICP-MS) if for pharma use (<10 ppm limit).
Part 4: Decision Framework
When should you deploy which technology? Use this logic flow to determine the optimal path for your specific molecule.
Figure 2: Decision matrix for selecting catalytic methodology based on substrate properties and regulatory constraints.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][7][10][12] Accounts of Chemical Research.
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones: a catalytic and economic comparison. Green Chemistry.
BenchChem. (2025).[2][5][7] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
Wang, Y., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society.
Codexis. (2022). Ketoreductase Screening Kits and Protocols.
This guide provides a specialized operational protocol for the disposal of Ethyl 2-hydroxy-4-oxohept-2-enoate , a specialized research intermediate. As this compound is often a niche R&D chemical with limited specific to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a specialized operational protocol for the disposal of Ethyl 2-hydroxy-4-oxohept-2-enoate , a specialized research intermediate.
As this compound is often a niche R&D chemical with limited specific toxicological data in the public domain, this guide adopts a "Universal Precaution" approach based on Structure-Activity Relationships (SAR) and standard hazardous waste management principles for functionalized organic esters.
Part 1: Chemical Profile & Hazard Assessment (SAR Analysis)
Before disposal, you must characterize the waste.[1] As a Senior Application Scientist, I derive the following hazard profile based on the molecule's functional groups (Enol-Ester, Ketone, Alkene):
Feature
Chemical Property
Disposal Implication
Flammability
Organic Ester / Enol
High. Treat as Class IB or IC Flammable Liquid. EPA Code: D001.
Reactivity
-Hydroxy- -keto functionality
Moderate. Susceptible to hydrolysis in strong acids/bases. Potential for exothermic polymerization if contaminated with radical initiators.
Toxicity
Unknown (R&D Exemption)
Assume Toxic. Structurally similar enoates are often skin/eye irritants and potential sensitizers.
Physical State
Liquid (likely viscous) or Low-melting Solid
Requires solvent dissolution for liquid waste streams.
Part 2: Pre-Disposal Handling & Segregation
Crucial Directive: Do NOT mix this compound with oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., NaOH), as the enol functionality can undergo rapid oxidation or deprotonation, leading to heat generation in the waste container.
Waste Stream Classification
Primary Stream: Non-Halogenated Organic Solvents.
Calorific Value: High (>5,000 BTU/lb). Suitable for fuel blending/incineration.
EPA Waste Codes:
D001 (Ignitable)
U-Listed (If applicable to specific synthesis solvents used, e.g., U002 for Acetone).
Part 3: Step-by-Step Disposal Protocols
Scenario A: Small-Scale Lab Disposal (< 50 mL/g)
For residual amounts in vials, syringes, or reaction aliquots.
Dissolution: If the substance is solid or viscous, dissolve it in a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).
Transfer: Pour the solution into the "Non-Halogenated Organic Waste" carboy.
Rinsing: Triple-rinse the original container with acetone. Add rinsate to the same waste carboy.
Container: Deface the label of the empty vial and dispose of it in "Chemically Contaminated Glass" (Sharps) bin.
Segregation: Dedicate a separate, smaller waste container (e.g., 4L HDPE bottle) if the purity is high, to prevent cross-contamination of the main lab waste stream.
Labeling: Apply a hazardous waste tag immediately.
Storage: Store in a flammables cabinet until pickup. Do not store on open bench tops.
Part 4: Operational Visualizations
Workflow 1: Waste Segregation Decision Tree
This logic ensures the compound enters the correct destruction pathway.
Caption: Logical flow for segregating Ethyl 2-hydroxy-4-oxohept-2-enoate waste to ensure compatibility with incinerator fuel blending protocols.
Workflow 2: Spill Response Protocol
Immediate actions for benchtop spills to prevent exposure.
Caption: Emergency response workflow for accidental release. Note the priority of removing ignition sources due to flammability.
Part 5: Regulatory & Compliance Data
Parameter
Specification
Authority/Standard
RCRA Code
D001 (Ignitable Characteristic)
40 CFR § 261.21 [1]
DOT Shipping
UN 1993, Flammable Liquid, n.o.s. (Esters)
49 CFR § 172.101 [2]
Disposal Method
Thermal Oxidation / Incineration
EPA Best Demonstrated Available Technology (BDAT)
Container
HDPE or Glass (Amber preferred)
Compatibility with Organic Esters
Scientific Note on Incineration:
Incineration is the only validated method for this compound. The high temperature (>850°C) ensures complete mineralization of the enol-ester backbone into CO₂ and H₂O, preventing environmental persistence of the bioactive pharmacophore [3].
References
Environmental Protection Agency (EPA). Identification and Listing of Hazardous Waste: Characteristic of Ignitability. 40 CFR § 261.21. Available at: [Link]
Electronic Code of Federal Regulations (eCFR). Purpose and use of hazardous materials table. 49 CFR § 172.101. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (US); 2011. Available at: [Link]